Methyldiphenylphosphine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13P/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZOIKQAUQOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164028 | |
| Record name | Methyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Methyldiphenylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21153 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1486-28-8 | |
| Record name | Methyldiphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyldiphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldiphenylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLDIPHENYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYN4FS3JEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methyldiphenylphosphine (PMePh₂), a versatile organophosphorus compound. It details its chemical and physical properties, safety information, synthesis protocols, and significant applications in catalysis and organic synthesis, making it a valuable resource for professionals in chemistry and drug development.
Core Properties and Identifiers
This compound is a colorless to pale yellow, viscous liquid widely used as a ligand in coordination chemistry and as a reagent in organic synthesis.[1][2][3] Its structural, physical, and safety data are summarized below.
| Identifier | Value | Reference |
| CAS Number | 1486-28-8 | [2][4][5] |
| Molecular Formula | C₁₃H₁₃P | [2][4] |
| Linear Formula | (C₆H₅)₂PCH₃ | [5][6] |
| Molecular Weight | 200.22 g/mol | [1][4] |
| EC Number | 216-065-5 | [2][6] |
| PubChem CID | 73879 | [1][2] |
| Beilstein Reference | 743075 | [2][6] |
| Property | Value | Reference |
| Appearance | Colorless to pale yellow, viscous liquid | [1][2] |
| Boiling Point | 284 °C (557 K) | [2] |
| 120-122 °C @ 1.5 mmHg | [6][7] | |
| 186 °C @ 50 mmHg | [3] | |
| Density | 1.076 - 1.0779 g/mL @ 25 °C | [2][6][7] |
| Refractive Index | n20/D 1.625 | [6][7] |
| Flash Point | >110 °C (>230 °F) | [8][9] |
| Chemical Stability | Air sensitive. Should be stored under an inert atmosphere (e.g., nitrogen). | [8][10] |
Safety and Handling
This compound is classified as harmful and an irritant. Proper personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this chemical.[7][8][10] Work should be conducted in a well-ventilated area or a fume hood.[10]
| Category | Code | Description | Reference |
| Pictogram | GHS07 | Exclamation Mark | [1][2] |
| Signal Word | Warning | [1][2] | |
| Hazard Statements | H302 | Harmful if swallowed. | [1][2] |
| H315 | Causes skin irritation. | [1][2] | |
| H319 | Causes serious eye irritation. | [1][2] | |
| H335 | May cause respiratory irritation. | [1][2] | |
| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | Avoid breathing vapors, wash skin thoroughly after handling, wear protective equipment, follow specific first aid measures. | [2][8] |
Experimental Protocols and Synthesis
The most common method for synthesizing this compound is through the reaction of a methyl Grignard reagent with chlorodiphenylphosphine (B86185).[2][11][12]
This protocol is based on procedures described in the literature.[11][12]
Objective: To synthesize this compound from chlorodiphenylphosphine and a methyl Grignard reagent.
Materials:
-
Chlorodiphenylphosphine (ClPPh₂)
-
Methylmagnesium iodide (CH₃MgI) or Methylmagnesium bromide (CH₃MgBr) in diethyl ether
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Distilled water
-
Nitrogen (N₂) gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Schlenk line or similar apparatus for inert atmosphere techniques
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stir bar. Purge the entire system with dry nitrogen gas.
-
Reaction: Dissolve chlorodiphenylphosphine in anhydrous diethyl ether in the flask and cool the solution to -35 °C using a suitable cooling bath.
-
Addition of Grignard Reagent: Add the methylmagnesium iodide solution dropwise from the dropping funnel to the stirred chlorodiphenylphosphine solution while maintaining the temperature at -35 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir overnight, gradually warming to room temperature.
-
Workup:
-
Filter the reaction mixture under an inert atmosphere to remove the magnesium halide salts.
-
Transfer the filtrate to a separatory funnel and wash it three times with distilled water to remove any remaining salts and impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless liquid.[11]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound's utility stems from its electronic and steric properties, which make it an effective ligand for transition metals. It serves as a crucial component in catalysts for a wide array of chemical transformations.
This compound is a ligand of choice for numerous palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[3][12][13] These reactions include:
-
Suzuki-Miyaura Coupling
-
Heck Reaction
-
Buchwald-Hartwig Amination
-
Sonogashira Coupling
-
Negishi Coupling
-
Stille Coupling
In these catalytic cycles, the phosphine (B1218219) ligand coordinates to the metal center (e.g., Palladium), influencing its reactivity and stabilizing the active catalytic species through steps like oxidative addition and reductive elimination.
References
- 1. This compound | C13H13P | CID 73879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. 99%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 99 1486-28-8 [sigmaaldrich.com]
- 8. fishersci.nl [fishersci.nl]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Buy this compound | 1486-28-8 [smolecule.com]
- 13. abdn.ac.uk [abdn.ac.uk]
Synthesis of Methyldiphenylphosphine from Chlorodiphenylphosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of methyldiphenylphosphine from chlorodiphenylphosphine (B86185), a common reaction in the preparation of organophosphorus compounds utilized in various fields, including catalysis and drug development. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformation.
Overview of the Synthesis
The primary and most effective method for synthesizing this compound is through the nucleophilic substitution of the chlorine atom in chlorodiphenylphosphine with a methyl group. This is typically achieved using organometallic reagents such as a Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium iodide) or an organolithium reagent (e.g., methyllithium).[1] The Grignard reagent-based synthesis is a widely employed and reliable method.[2]
The reaction involves the dropwise addition of the methyl Grignard reagent to a solution of chlorodiphenylphosphine in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent oxidation.[1] The reaction is typically conducted at low temperatures to control its exothermicity. Following the reaction, a work-up procedure involving hydrolysis and extraction is necessary to remove the magnesium salts and other impurities. The final product is then purified, commonly by vacuum distillation.[1]
Physicochemical Data of Reactants and Product
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.
| Property | Chlorodiphenylphosphine | This compound |
| CAS Number | 1079-66-9[3][4] | 1486-28-8[5][6] |
| Molecular Formula | C₁₂H₁₀ClP[3][4] | C₁₃H₁₃P[5][6] |
| Molecular Weight | 220.64 g/mol [4] | 200.22 g/mol [6] |
| Appearance | Colorless or light yellow liquid[4] | Colorless clear liquid[6] |
| Boiling Point | 318-321 °C[4]; 100-102 °C @ 1 Torr[3] | 284 °C[7]; 120-122 °C @ 1.5 mmHg; 186 °C @ 50 mmHg[6] |
| Melting Point | 14-16 °C[4] | Not applicable (liquid at room temp.) |
| Density | 1.18-1.21 g/mL[4] | 1.076 g/mL at 25 °C |
| Refractive Index | n20/D 1.636[4] | n20/D 1.625 |
Reaction Parameters and Yields
The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of this compound. This allows for a comparison of different methodologies.
| Methyl Source | Solvent | Temperature | Reaction Time | Yield | Reference |
| Methylmagnesium Iodide | Diethyl Ether | -35 °C | Overnight | 74% | [1] |
| Methylmagnesium Chloride | THF | -10 °C | Not Specified | 62% | [8] |
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step procedure for the synthesis of this compound from chlorodiphenylphosphine using a Grignard reagent.
4.1. Materials and Equipment
-
Reactants: Chlorodiphenylphosphine (Ph₂PCl), Magnesium turnings, Methyl iodide (CH₃I) or Methyl bromide (CH₃Br)
-
Solvents: Anhydrous diethyl ether or anhydrous tetrahydrofuran (THF)
-
Reagents for Work-up: Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, distilled water, anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, Schlenk line or nitrogen/argon source, distillation apparatus for vacuum distillation.
4.2. Procedure
Step 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve methyl iodide in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a few drops of the methyl iodide solution to the magnesium. The reaction should start, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue stirring the mixture until the magnesium is consumed. The resulting grey solution is the methylmagnesium iodide Grignard reagent.
Step 2: Synthesis of this compound
-
In a separate three-necked flask under an inert atmosphere, dissolve chlorodiphenylphosphine in anhydrous diethyl ether or THF.[1]
-
Cool the chlorodiphenylphosphine solution to -35 °C using a suitable cooling bath (e.g., acetone/dry ice).[1]
-
Slowly add the prepared Grignard reagent dropwise to the cooled chlorodiphenylphosphine solution with vigorous stirring. Maintain the temperature at -35 °C throughout the addition.[1]
-
After the addition is complete, allow the reaction mixture to stir overnight, gradually warming to room temperature.[1]
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with distilled water (3 x 10 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[1]
4.3. Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 7.3-7.7 (m, 10H, Ph), 1.6 (d, 3H, CH₃).[1]
-
³¹P NMR (162 MHz, CDCl₃): δ -26.8 (s).[1]
Reaction Pathway and Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Buy this compound | 1486-28-8 [smolecule.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C13H13P | CID 73879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Bonding of Methyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldiphenylphosphine (PMePh₂), a tertiary phosphine, is a versatile and widely utilized ligand in coordination chemistry and homogeneous catalysis. Its unique steric and electronic properties, arising from the combination of a methyl group and two phenyl groups attached to a central phosphorus atom, play a crucial role in influencing the reactivity and selectivity of various chemical transformations. This technical guide provides a comprehensive overview of the structure and bonding characteristics of this compound, supported by experimental data and computational insights. Detailed methodologies for its synthesis and characterization are also presented to aid in its practical application.
Introduction
This compound, with the chemical formula C₁₃H₁₃P, is an air-sensitive, colorless liquid at room temperature.[1] It belongs to the class of organophosphorus compounds and is frequently employed as a ligand in transition metal complexes.[1][2] Its utility spans a wide range of catalytic reactions, including but not limited to Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions.[2] The performance of this compound in these catalytic cycles is intricately linked to its molecular structure and the nature of its chemical bonds. A thorough understanding of these characteristics is therefore essential for the rational design of catalysts and the optimization of reaction conditions.
Molecular Structure and Identification
The molecular structure of this compound consists of a central phosphorus atom bonded to one methyl group and two phenyl groups.
| Identifier | Value |
| IUPAC Name | methyl(diphenyl)phosphane |
| Chemical Formula | C₁₃H₁₃P |
| CAS Number | 1486-28-8 |
| Molecular Weight | 200.22 g/mol |
| SMILES | CP(c1ccccc1)c2ccccc2 |
| InChI | 1S/C13H13P/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
Table 1: Key Identifiers for this compound.[3]
Bonding Characteristics
The bonding in this compound is characterized by the covalent linkages between the phosphorus atom and the carbon atoms of the methyl and phenyl substituents. The phosphorus atom possesses a lone pair of electrons, which is responsible for its Lewis basicity and its ability to coordinate to metal centers.
| Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |
| P-C (methyl) | ~1.84 | C(methyl)-P-C(phenyl) | ~101-103 |
| P-C (phenyl) | ~1.83 | C(phenyl)-P-C(phenyl) | ~103-106 |
Table 2: Predicted Bond Lengths and Angles for this compound based on computational models and data from related structures.
The phosphorus-carbon bond lengths are influenced by the hybridization of the carbon atom and the steric bulk of the substituents. The C-P-C bond angles are typically slightly larger than the ideal tetrahedral angle of 109.5° due to the steric repulsion between the bulky phenyl groups.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from chlorodiphenylphosphine (B86185) and a methyl-containing Grignard reagent.[4]
Materials:
-
Chlorodiphenylphosphine
-
Methylmagnesium iodide (or methylmagnesium bromide) solution in diethyl ether
-
Anhydrous diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate
-
Nitrogen gas (for inert atmosphere)
-
Schlenk line or glovebox
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask to -35 °C using an appropriate cooling bath.
-
Slowly add the methylmagnesium iodide solution (1.0-1.1 eq) dropwise from the dropping funnel to the stirred solution of chlorodiphenylphosphine.
-
After the addition is complete, allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
Quench the reaction by the slow addition of distilled water.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with distilled water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
Sample Preparation:
-
In a glovebox or under a nitrogen atmosphere, add approximately 10-20 mg of this compound to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
Data Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum. The methyl protons will appear as a doublet due to coupling with the phosphorus nucleus. The phenyl protons will appear as a multiplet in the aromatic region.
-
³¹P NMR: Acquire a proton-decoupled phosphorus-31 NMR spectrum. A single sharp resonance is expected.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| ¹H (Methyl) | ~1.6 ppm | Doublet | ~3-4 Hz |
| ¹H (Phenyl) | ~7.3-7.7 ppm | Multiplet | - |
| ³¹P | ~ -26.8 ppm | Singlet | - |
Table 3: Typical NMR Spectroscopic Data for this compound in CDCl₃.[4]
Molecular Visualization
The three-dimensional structure of this compound can be visualized to better understand the spatial arrangement of its constituent atoms.
Conclusion
This compound is a fundamentally important ligand in modern chemistry. Its structural and electronic properties, governed by the interplay of its methyl and phenyl substituents, are key to its successful application in catalysis and organic synthesis. This guide has provided a detailed overview of its structure, bonding, and practical experimental procedures for its synthesis and characterization. A deeper understanding of these core characteristics will continue to drive innovation in the development of new and improved chemical processes.
References
An In-depth Technical Guide to the Physical Properties of Methyldiphenylphosphine Liquid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of methyldiphenylphosphine (PMePh₂), a versatile organophosphine compound frequently employed as a ligand in catalysis and organic synthesis. The following sections detail quantitative physical data, standardized experimental protocols for their determination, and a visualization of the interplay between these fundamental characteristics.
Core Physical Properties
This compound is a colorless to slightly yellow, viscous liquid at room temperature.[1][2][3] It is known to be air-sensitive and insoluble in water.[2][4] Key physical properties are summarized in the tables below, compiled from various sources.
General and Thermal Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃P | [5][6] |
| Molecular Weight | 200.22 g/mol | [5][6] |
| Appearance | Colorless to slightly yellow, viscous liquid | [1][2][5][6] |
| Melting Point | 117-118 °C | [1][2][4] |
| Boiling Point | 284 °C (at 760 mmHg) | [1] |
| 186 °C (at 50 mmHg) | [5] | |
| 120-122 °C (at 1.5 mmHg) | [2][4][7][8][9] | |
| Flash Point | >110 °C (>230 °F) | [2][4] |
| 113 °C (235.4 °F) - closed cup | [9][10][11] |
Optical and Other Properties
| Property | Value | Source(s) |
| Density | 1.0779 g/cm³ | [1] |
| 1.06 g/mL | [5] | |
| 1.076 g/cm³ | [10] | |
| 1.076 g/mL at 25 °C | [2][4][7][12][8] | |
| Refractive Index | n20/D 1.625 | [2][4][7][12][8][9] |
| n20/D 1.00 | [5] | |
| Water Solubility | Insoluble | [2][4] |
| Sensitivity | Air Sensitive | [2][4] |
Experimental Protocols for Property Determination
While the specific experimental details for the data cited above are not publicly available, the following are detailed, standardized methodologies for determining the key physical properties of a liquid organic compound such as this compound.
Density Measurement
The density of a liquid can be determined using several methods, with the pycnometer and hydrometer methods being common in laboratory settings.[11][13]
Pycnometer Method: [11]
-
A pycnometer, a glass flask with a precisely known volume, is thoroughly cleaned, dried, and weighed empty.
-
The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the liquid should be controlled and recorded, typically at 20°C or 25°C.
-
The filled pycnometer is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Hydrometer Method: [13]
-
The liquid sample is poured into a graduated cylinder or a container wide and deep enough for the hydrometer to float freely.
-
A hydrometer, a calibrated glass instrument, is gently lowered into the liquid until it floats.
-
The density is read directly from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem. The reading should be taken at the bottom of the meniscus for most liquids.
Boiling Point Determination
The boiling point of a liquid can be determined by distillation or the Thiele tube method, which is suitable for small sample volumes.[14][15]
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the test tube.
-
The test tube is attached to a thermometer with the bulb of the thermometer level with the sample.
-
The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[16]
Melting Point Determination
For substances that are solid at room temperature or have a high melting point, the capillary method is standard.[5][7]
-
A small amount of the finely powdered solid sample is packed into a capillary tube, which is sealed at one end.
-
The capillary tube is attached to a thermometer.
-
The assembly is placed in a melting point apparatus, which typically consists of a heated block or an oil bath.
-
The sample is heated slowly and steadily.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.
Refractive Index Measurement
The refractive index of a liquid is a measure of how much light is bent, or refracted, when it enters the liquid and is a characteristic property. It is measured using a refractometer.[1][10]
Using a Digital Refractometer: [10][17]
-
The prism of the refractometer is cleaned with a soft cloth and a suitable solvent (e.g., ethanol (B145695) or isopropanol) and allowed to dry completely.
-
A few drops of the liquid sample are placed onto the prism.
-
The instrument, which is typically temperature-controlled (often at 20°C), measures the refractive index automatically based on the principle of total internal reflection.[10]
-
The refractive index is displayed on a digital screen, usually to four or five decimal places. The value is often reported with respect to the D-line of sodium (589 nm).[17]
Flash Point Determination
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter and is commonly measured using a closed-cup or open-cup tester.[4][9]
Closed-Cup Method (e.g., Pensky-Martens): [3][9]
-
The liquid sample is placed in a test cup, and the cup is sealed with a lid.
-
The sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through an opening in the lid.
-
The flash point is the lowest temperature at which the vapors ignite with a brief flash.
Interrelation of Physical Properties
The physical properties of a liquid are interconnected. For instance, intermolecular forces influence vapor pressure, which in turn dictates the boiling point. Density is a function of molecular weight and packing efficiency. The following diagram illustrates some of these relationships.
Caption: Relationship between molecular characteristics and macroscopic physical properties.
References
- 1. rudolphresearch.com [rudolphresearch.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. precisionlubrication.com [precisionlubrication.com]
- 4. filab.fr [filab.fr]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 10. mt.com [mt.com]
- 11. mt.com [mt.com]
- 12. westlab.com [westlab.com]
- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of Methyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral data for methyldiphenylphosphine (C₁₃H₁₃P). This document details experimental protocols, presents spectral data in a clear, tabular format, and includes visualizations to illustrate key concepts and workflows, serving as an essential resource for professionals in research and development.
Introduction to this compound and NMR Spectroscopy
This compound is an organophosphorus compound widely utilized as a ligand in coordination chemistry and catalysis. Its structural and electronic properties, which are crucial for its function, can be effectively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR provides information about the proton environments within the molecule, while ³¹P NMR offers direct insight into the chemical environment of the phosphorus atom. Understanding these spectral characteristics is fundamental for quality control, reaction monitoring, and structural verification.
Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrumental parameters. The following protocols are typical for the analysis of this compound.
Sample Preparation
Given that phosphines are susceptible to oxidation, all manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Sample Weighing: In a glovebox or under a steady stream of nitrogen, accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Transfer the sample to a clean, dry 5 mm NMR tube. Using a syringe, add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Homogenization: Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved.
-
Inert Atmosphere: The headspace of the NMR tube should be flushed with nitrogen before final capping to prevent oxidation of the phosphorus center.
NMR Data Acquisition
Spectra are typically recorded on a 400 MHz (or higher) NMR spectrometer at room temperature.
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Typical Parameters: A standard pulse program for proton NMR is used. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
³¹P NMR Spectroscopy:
-
Spectrometer Frequency: Corresponding frequency for ³¹P on a 400 MHz instrument (e.g., 162 MHz).
-
Solvent: CDCl₃
-
Reference: An external standard of 85% phosphoric acid (H₃PO₄) is used and set to 0.00 ppm.[1]
-
Decoupling: Spectra are commonly acquired with proton decoupling ({¹H}) to produce a single sharp signal for the phosphorus atom, simplifying the spectrum.
-
Spectral Data and Interpretation
The NMR spectra of this compound exhibit characteristic signals corresponding to the methyl and phenyl protons in ¹H NMR, and a single resonance in the proton-decoupled ³¹P NMR spectrum.
¹H NMR Spectral Data
The proton NMR spectrum shows signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the methyl group.
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Phenyl Protons (Ar-H) | 7.38 - 7.24 | Multiplet | - |
| Methyl Protons (CH₃) | 1.57 | Doublet | ²JP-H = 3.7 |
The phenyl protons appear as a complex multiplet in the aromatic region of the spectrum. The methyl protons appear as a doublet due to coupling with the phosphorus-31 nucleus over two bonds.
³¹P NMR Spectral Data
The proton-decoupled ³¹P NMR spectrum of this compound displays a single resonance.
| Nucleus | Chemical Shift (δ) in ppm | Solvent | Reference |
| ³¹P | -23.00 | CDCl₃ | 85% H₃PO₄ |
The chemical shift is characteristic for a trialkyl/aryl phosphine (B1218219) and is sensitive to the electronic environment of the phosphorus atom.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships giving rise to the observed NMR signals.
References
An In-depth Technical Guide to the Electronic and Steric Properties of Methyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldiphenylphosphine (PMePh₂), a tertiary phosphine (B1218219) ligand, is a cornerstone in the field of coordination chemistry and catalysis. Its utility stems from a finely tuned balance of electronic and steric properties, which can be modulated to influence the reactivity, selectivity, and stability of metal complexes. This technical guide provides a comprehensive overview of the core electronic and steric characteristics of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. Understanding these fundamental properties is crucial for the rational design of catalysts and the development of novel synthetic methodologies in drug discovery and materials science.
Electronic Properties
The electronic nature of this compound is characterized by its ability to act as both a strong σ-donor and a modest π-acceptor. The phosphorus atom's lone pair of electrons readily donates to a metal center, forming a stable coordinate bond. Simultaneously, the antibonding orbitals (σ*) of the P-C bonds can accept electron density from the metal's d-orbitals, a phenomenon known as back-bonding. This dual electronic behavior is critical in stabilizing metal centers in various oxidation states.
The electronic environment around the phosphorus atom is influenced by the inductive and resonance effects of its substituents. The methyl group is electron-donating, increasing the electron density on the phosphorus and enhancing its σ-donor capacity. Conversely, the two phenyl groups are electron-withdrawing through resonance, which contributes to the ligand's π-acceptor ability. This combination of an alkyl and two aryl groups results in a ligand with intermediate electronic properties compared to trialkylphosphines (stronger donors) and triarylphosphines (better π-acceptors).
Quantitative Electronic Parameters
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide valuable insights into the electronic environment of the phosphorus nucleus.
Table 1: Spectroscopic Data for this compound and its Oxide
| Compound | Technique | Solvent | Chemical Shift (δ) |
| This compound | ³¹P NMR | CDCl₃ | -26.8 ppm (singlet) |
| This compound | ¹H NMR | CDCl₃ | 1.6 ppm (doublet, 3H, CH₃), 7.3-7.7 ppm (multiplet, 10H, Ph) |
| This compound Oxide | ³¹P NMR | DMSO-d₆ | 20.80 ppm, 21.82 ppm, 22.94 ppm, 23.04 ppm (depending on substituents on the phenyl rings) |
Steric Properties
The steric bulk of a phosphine ligand is a critical factor in determining the coordination number of the metal center, the stability of the resulting complex, and the stereochemical outcome of catalytic reactions. The primary metric for quantifying the steric hindrance of a phosphine ligand is the Tolman cone angle (θ).
Tolman Cone Angle
The Tolman cone angle is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the vertex at the center of the metal atom (at a standard M-P distance of 2.28 Å). This compound is considered a moderately bulky ligand.
Table 2: Steric Properties of this compound
| Parameter | Value |
| Tolman Cone Angle (θ) | 136° |
The moderate steric profile of this compound allows for the formation of stable complexes without completely blocking access of substrates to the metal center, a crucial feature for catalytic applications.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of chlorodiphenylphosphine (B86185) with a methyl Grignard reagent.
Protocol:
-
A solution of methylmagnesium iodide (CH₃MgI) in diethyl ether is prepared.
-
The Grignard reagent is added dropwise to a solution of chlorodiphenylphosphine (ClPPh₂) in diethyl ether at -35 °C under an inert atmosphere (e.g., nitrogen).
-
The reaction mixture is stirred overnight, allowing it to slowly warm to room temperature.
-
The mixture is then filtered to remove magnesium salts.
-
The organic phase is washed with distilled water, separated, and dried over anhydrous sodium sulfate.
-
The final product, this compound, is obtained as a colorless liquid by distillation under reduced pressure.
Determination of Tolman Cone Angle
While originally determined using physical models, Tolman cone angles are now more accurately calculated using computational methods based on X-ray crystallographic data.
Computational Protocol:
-
The 3D coordinates of the phosphine ligand coordinated to a metal center are obtained from X-ray crystallography or computational modeling (e.g., Density Functional Theory, DFT).
-
The M-P bond distance is standardized to 2.28 Å.
-
The van der Waals radii of all atoms in the ligand are considered.
-
A cone is constructed with its apex at the metal center that tangentially touches the van der Waals spheres of the outermost atoms of the ligand.
-
The angle of this cone is calculated and reported as the Tolman cone angle.
Determination of pKa
The pKa of a phosphine can be determined experimentally by titration or spectroscopic methods.
Potentiometric Titration Protocol:
-
A solution of the phosphine in a suitable solvent (e.g., acetonitrile) is prepared.
-
A standardized solution of a strong acid (e.g., HClO₄) is used as the titrant.
-
The potential of the solution is measured using a pH meter or a suitable electrode system as a function of the volume of titrant added.
-
The equivalence point of the titration is determined from the inflection point of the titration curve.
-
The pKa is calculated from the pH at the half-equivalence point.
Conclusion
This compound possesses a unique combination of moderate steric bulk and balanced electronic properties that make it a versatile and widely used ligand in transition metal catalysis. Its intermediate σ-donor and π-acceptor characteristics, coupled with a Tolman cone angle of 136°, allow for the formation of stable, yet reactive, metal complexes. A thorough understanding of these fundamental properties, as outlined in this guide, is essential for researchers and professionals seeking to leverage the full potential of this compound in the design of efficient catalytic systems and the synthesis of complex molecules. The provided experimental protocols offer a practical framework for the preparation and characterization of this important ligand.
Commercial Availability and Technical Guide for Methyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and core applications of methyldiphenylphosphine (PMePh₂). The content herein is intended to support researchers, scientists, and professionals in drug development in sourcing and utilizing this versatile phosphine (B1218219) ligand.
Introduction to this compound
This compound is an organophosphorus compound with the chemical formula (C₆H₅)₂PCH₃. It is a widely used monodentate phosphine ligand in organometallic chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Its electronic and steric properties make it an effective ligand for a variety of transformations crucial in the synthesis of pharmaceuticals and other complex organic molecules.[3][4]
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥98%, and it is commonly sold as a colorless liquid.[2][4] Below is a summary of prominent suppliers and their offerings.
| Supplier | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich (MilliporeSigma) | 99% | 1 g, 50 g | Also offers various grades and solutions.[1][2][5] |
| Chem-Impex | ≥ 98.5% (GC) | Custom quotes available | Provides technical documents and certificates of analysis.[4] |
| Smolecule | In Stock | Inquiry-based | Provides aggregated GHS information.[3] |
| Santa Cruz Biotechnology | ≥99% | Inquiry-based | Marketed for proteomics research.[6] |
| ChemScene | ≥95% | Inquiry-based | Provides computational chemistry data.[7] |
| Synthonix, Inc. | 98% | 1 g, 5 g, 10 g, 25 g | Indicates stock status in the US and overseas.[8] |
| Apollo Scientific | 98% | 5 g, 25 g, 100 g, 500 g | Provides lead times for UK stock.[9] |
| NanoAxis LLC | Not specified | 1 g | Positioned for organometallic chemistry and catalysis.[10] |
| SynPep | High-purity | 1 g | Suitable for synthetic chemistry and catalysis.[11] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of a Grignard reagent with chlorodiphenylphosphine (B86185).[3][12]
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Dry diethyl ether (Et₂O)
-
Methyl iodide (CH₃I)
-
Chlorodiphenylphosphine ((C₆H₅)₂PCl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere (N₂ or Ar), place magnesium turnings and a crystal of iodine. Add a small amount of a solution of methyl iodide in dry diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of methylmagnesium iodide (CH₃MgI).
-
Reaction with Chlorodiphenylphosphine: Cool the Grignard reagent solution in an ice-salt bath to -35 °C.[3] Add a solution of chlorodiphenylphosphine in dry diethyl ether dropwise from the dropping funnel to the cooled Grignard reagent.[3] Maintain the temperature below -30 °C during the addition. After the addition is complete, allow the reaction mixture to stir and warm to room temperature overnight.[12]
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[12] Separate the organic layer. Wash the organic layer with distilled water (3 x 10 mL), and then dry it over anhydrous sodium sulfate.[12] Filter the solution to remove the drying agent. Remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[3][12]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile ligand for several palladium-catalyzed cross-coupling reactions that are fundamental in modern organic synthesis.[1] Its utility spans the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide.
General Experimental Protocol:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Add a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add an anhydrous solvent (e.g., toluene (B28343), dioxane, or DMF).
-
Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an unsaturated halide (or triflate) and an alkene.[13]
General Experimental Protocol:
-
In a Schlenk tube, combine the aryl halide or triflate (1.0 equiv.), the alkene (1.1-1.5 equiv.), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.2-2.0 equiv.).
-
Add a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%).
-
Deoxygenate the solvent (e.g., DMF, acetonitrile, or toluene) by bubbling with an inert gas.
-
Add the degassed solvent to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-140 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Dilute the filtrate with an organic solvent and wash with water.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
Catalytic Cycle for the Heck Reaction:
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[14][15]
General Experimental Protocol:
-
Charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with argon.
-
Add the aryl halide (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture with stirring at 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Safety Information
This compound is irritating to the eyes, respiratory system, and skin.[16] It is also harmful if swallowed.[17] It is air-sensitive and should be stored under an inert atmosphere.[16][17] Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and eye protection.[16][17] Work should be conducted in a well-ventilated fume hood.[16]
References
- 1. 99%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 99%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy this compound | 1486-28-8 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. alkalisci.com [alkalisci.com]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. Synthonix, Inc > 1486-28-8 | this compound [synthonix.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. This compound | NanoAxis LLC [nanoaxisllc.com]
- 11. This compound | SynPep [synpep.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. name-reaction.com [name-reaction.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.nl [fishersci.nl]
Methyldiphenylphosphine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyldiphenylphosphine, an organophosphorus compound, is a cornerstone ligand in modern synthetic chemistry. Its unique electronic and steric properties make it an invaluable tool in transition metal catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, key experimental protocols, and its role in catalytic cycles.
Chemical Identity and Synonyms
This compound is systematically known by its IUPAC name, methyl(diphenyl)phosphane .[1][2][3] It is a tertiary phosphine (B1218219), categorized as a mixed alkyl-aryl phosphine due to the presence of both a methyl group and two phenyl groups attached to the central phosphorus atom.[3] This structure imparts a balance of σ-donating and π-accepting properties, crucial for its function as a ligand in catalysis.[3]
The compound is widely recognized by several synonyms and identifiers, which are crucial for literature and database searches.
| Identifier Type | Value |
| IUPAC Name | methyl(diphenyl)phosphane[1][3] |
| Common Name | This compound[1][2] |
| Synonyms | Diphenylmethylphosphine, Diphenylphosphinomethane[1][4] |
| Abbreviation | PMePh₂[5] |
| CAS Number | 1486-28-8[1][2][4] |
| EC Number | 216-065-5[1][6] |
| PubChem CID | 73879[1] |
| Molecular Formula | C₁₃H₁₃P[1][2][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 200.22 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][5][7][8] |
| Density | 1.076 g/mL at 25 °C | [5][6][9] |
| Boiling Point | 284 °C (543 °F; 557 K) | [5] |
| 120-122 °C at 1.5 mmHg | [6][9] | |
| Melting Point | 117–118 °C (243–244 °F; 390–391 K) | [5] |
| Refractive Index | n20/D 1.625 | [6][9] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |
| SMILES | CP(c1ccccc1)c2ccccc2 | [1][2][3] |
| InChI Key | UJNZOIKQAUQOCN-UHFFFAOYSA-N | [1][3] |
Experimental Protocols
This compound is a versatile ligand employed in a multitude of catalytic reactions. Below are detailed protocols for its synthesis and its application in a representative cross-coupling reaction.
Synthesis of this compound via Grignard Reaction
The most common laboratory-scale synthesis of this compound involves the reaction of chlorodiphenylphosphine (B86185) with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide.[1][2][5]
Reaction: Cl(C₆H₅)₂P + CH₃MgBr → CH₃(C₆H₅)₂P + MgBrCl[5]
Experimental Procedure:
-
Apparatus: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Chlorodiphenylphosphine
-
Methylmagnesium bromide (or iodide) solution in THF or diethyl ether
-
Anhydrous diethyl ether or THF
-
-
Protocol:
-
To a stirred solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF, a commercially available solution of methylmagnesium bromide (1.1-1.3 equivalents) is added dropwise at a controlled temperature, typically between -10 °C and -35 °C.[1][2]
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours to overnight to ensure complete reaction.[1]
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride or distilled water.[1]
-
The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether or ethyl acetate.[2]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[2]
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[1]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This compound and its derivatives are effective ligands in Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3][9]
General Reaction: Ar-X + Ar'-B(OR)₂ --(Pd catalyst, Ligand, Base)--> Ar-Ar'
General Experimental Procedure:
-
Apparatus: An oven-dried Schlenk flask or a resealable reaction tube is used under an inert atmosphere.
-
Reagents:
-
Aryl halide or triflate (e.g., aryl bromide) (1.0 equivalent)
-
Arylboronic acid or ester (1.1-1.5 equivalents)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5-5 mol%)
-
This compound (or a related phosphine ligand) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
-
Protocol:
-
To the reaction vessel, add the aryl halide, arylboronic acid, base, palladium precursor, and this compound ligand.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) multiple times.
-
The anhydrous solvent is added via syringe.
-
The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or GC/MS until the starting material is consumed.[6]
-
After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts and the palladium catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the biaryl product.
-
Role in Catalysis: The Cross-Coupling Catalytic Cycle
This compound plays a critical role as a ligand in palladium-catalyzed cross-coupling reactions. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. A generalized catalytic cycle for a cross-coupling reaction is depicted below.
The cycle typically involves three main stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X), inserting itself into the R-X bond to form a Pd(II) intermediate. Electron-rich phosphine ligands like this compound facilitate this step.[10][11]
-
Transmetalation: The organic group from the organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide and forming a new Pd(II) species with both organic fragments attached.[10][11]
-
Reductive Elimination: The two organic fragments (R and R') are coupled together and eliminated from the palladium center, forming the desired product (R-R') and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[10][11]
Applications in Research and Development
The utility of this compound extends across various domains of chemical synthesis:
-
Catalysis: It serves as a fundamental ligand in numerous palladium-catalyzed reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Negishi, Sonogashira, and Stille couplings.[3][7][9] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][7]
-
Coordination Chemistry: this compound is used to prepare and stabilize a variety of transition metal complexes, which are subjects of academic research and may serve as precatalysts.[3][5]
-
Organic Synthesis: Beyond catalysis, it can be a precursor for the synthesis of other important organophosphorus compounds, such as its corresponding phosphine oxide, OPMePh₂, and phosphine-borane adducts.[5]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Methyldiphenylphosphine in Cross-Coupling Reactions
Introduction
Methyldiphenylphosphine ((CH₃)P(C₆H₅)₂) is a tertiary phosphine (B1218219) ligand frequently employed in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, with wide applications in the pharmaceutical, agrochemical, and materials science industries.[1][3][4] The efficacy of a cross-coupling reaction is often critically dependent on the nature of the phosphine ligand, which influences the stability, activity, and selectivity of the metal catalyst.[2][3][4]
Properties of this compound as a Ligand
The utility of this compound as a ligand stems from its specific steric and electronic properties, which can be modulated to optimize catalytic performance.
-
Electronic Effects: Phosphine ligands are σ-donors, and their electron-donating ability is crucial for the oxidative addition step in the catalytic cycle.[2] Generally, electron-rich phosphines accelerate this step.[5] The methyl group in this compound is an electron-donating group, making the ligand more electron-rich and thus a stronger σ-donor compared to triphenylphosphine (B44618). This enhanced electron density on the phosphorus atom can facilitate the oxidative addition of less reactive substrates, such as aryl chlorides.[2]
-
Steric Effects: The steric bulk of a phosphine ligand is another critical parameter, often quantified by the Tolman cone angle (θ).[6] Bulkier ligands can promote the reductive elimination step of the catalytic cycle, which is the product-forming step.[2][6] The steric hindrance also influences the coordination number of the metal center, often favoring the formation of monoligated, highly reactive catalytic species.[6] this compound is less sterically demanding than tri-tert-butylphosphine (B79228) but offers a different steric profile compared to the more common triphenylphosphine. This intermediate bulk can be advantageous in balancing catalytic activity and stability.
Applications in Key Cross-Coupling Reactions
This compound and similar monodentate phosphine ligands are versatile and have been utilized in several key cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The choice of phosphine ligand is crucial for the efficiency of the Suzuki-Miyaura coupling, especially when using less reactive aryl chlorides.[7][8] The electron-rich nature of ligands like this compound can enhance the rate of oxidative addition of the aryl halide to the palladium(0) center.[2]
-
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[9] The ligand influences the regioselectivity and efficiency of the reaction.[10][11] The stability of the palladium catalyst and its reactivity towards the substrates can be fine-tuned by the choice of phosphine ligand.
-
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[12][13] It is widely used for the synthesis of substituted alkynes.[12][14] While often requiring a copper co-catalyst, copper-free versions have been developed, where the phosphine ligand plays an even more critical role in facilitating the catalytic cycle.[12]
Quantitative Data Summary
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene (B28343)/H₂O | 100 | 12 | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | PPh₃ (6) | K₃PO₄ (3) | Dioxane | 110 | 24 | 88 |
| 3 | 2-Iodopyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.5) | DMF | 90 | 8 | 92 |
Table 2: Representative Conditions for Heck Reaction
| Entry | Aryl Halide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 6 | 90 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | DMA | 120 | 18 | 85 |
| 3 | Phenyl triflate | Cyclohexene | Pd₂(dba)₃ (2) | PPh₃ (8) | i-Pr₂NEt (2) | Acetonitrile | 80 | 24 | 78 |
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | CuI (1) | Et₃N (2) | THF | RT | 4 | 98 |
| 2 | 1-Bromo-4-fluorobenzene | 1-Hexyne | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (1) | Piperidine (3) | DMF | 60 | 12 | 89 |
| 3 | 4-Chlorotoluene | Trimethylsilylacetylene | Pd₂(dba)₃ (1.5) | PPh₃ (6) | CuI (2) | Cs₂CO₃ (2.5) | Toluene | 100 | 24 | 75 |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures and may require optimization for specific substrates. They are based on common methods for cross-coupling reactions using monodentate phosphine ligands like triphenylphosphine and can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Reaction
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Triethylamine (B128534) (Et₃N, 1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate and this compound.
-
Add the anhydrous DMF and stir for 10 minutes to allow for complex formation.
-
Add the aryl halide, alkene, and triethylamine to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC/MS).
-
Cool the mixture to room temperature and filter off any precipitated salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) - Note: A complex with this compound can be generated in situ from a suitable Pd(II) source and the ligand.
-
Copper(I) iodide (CuI, 0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous, degassed solvent (e.g., THF, 5 mL)
-
Schlenk flask, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂ (or the in-situ generated catalyst), and copper(I) iodide.[15]
-
Evacuate and backfill the flask with inert gas.
-
Add the anhydrous, degassed solvent and triethylamine.[15]
-
Add the terminal alkyne dropwise while stirring.[15]
-
Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC or GC/MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride solution to remove the copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Visualizations
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A standard experimental workflow for setting up a cross-coupling reaction.
Caption: Relationship between ligand properties and reaction outcomes in catalysis.
References
- 1. abdn.ac.uk [abdn.ac.uk]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. 膦配體 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyldiphenylphosphine in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. The choice of phosphine (B1218219) ligand is crucial for the success of these transformations, influencing catalyst stability, activity, and substrate scope. Methyldiphenylphosphine (MePPh₂) is a monodentate phosphine ligand that can be utilized in palladium-catalyzed Suzuki-Miyaura coupling reactions. Its electronic and steric properties, intermediate between the more common triarylphosphines (e.g., triphenylphosphine) and bulkier, more electron-rich trialkylphosphines, make it a potentially useful ligand for a range of coupling partners.
This document provides a detailed protocol for a general Suzuki-Miyaura coupling reaction using a monodentate phosphine ligand like this compound. It also includes comparative data for other commonly used phosphine ligands to serve as a benchmark for reaction optimization and ligand selection.
Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (Ar'-B(OR)₂) reacts with the Pd(II) complex, in the presence of a base, to transfer the organic group (Ar') to the palladium center, forming a diarylpalladium(II) complex.
-
Reductive Elimination: The diarylpalladium(II) complex undergoes reductive elimination to yield the coupled product (Ar-Ar') and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a monodentate phosphine ligand such as this compound. Reaction conditions should be optimized for specific substrates.
Materials
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF) (5-10 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precursor, this compound (if not using a pre-formed catalyst complex), and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: If desired, degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.
-
Reaction: Stir the mixture at the desired temperature (typically ranging from room temperature to 110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Comparative Data of Phosphine Ligands
The choice of phosphine ligand can significantly impact the efficiency of the Suzuki-Miyaura coupling. Below are tables summarizing the performance of various common phosphine ligands in the coupling of different aryl halides with arylboronic acids. While specific data for this compound is not extensively reported in the literature, its performance can be inferred to be generally comparable to or slightly more active than triphenylphosphine, depending on the specific substrates.
Table 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 |
| P(t-Bu)₃ | 1 | K₃PO₄ | Dioxane | 80 | 2 | >95 |
| SPhos | 1 | K₃PO₄ | Dioxane | RT | 2 | >98 |
| XPhos | 1 | K₃PO₄ | Dioxane | RT | 2 | >98 |
| dppf | 2 | K₂CO₃ | DMF | 90 | 4 | ~92 |
Note: Data is compiled from various literature sources and is intended for comparative purposes. Actual yields may vary.
Table 2: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | K₃PO₄ | Dioxane | 100 | 24 | <10 |
| P(t-Bu)₃ | 1.5 | K₃PO₄ | Dioxane | 80 | 4 | ~90 |
| SPhos | 1.5 | K₃PO₄ | Dioxane | 80 | 1 | >98 |
| XPhos | 1.5 | K₃PO₄ | Dioxane | 80 | 1 | >98 |
| RuPhos | 1.5 | K₃PO₄ | Dioxane | 80 | 1 | >98 |
Note: The coupling of aryl chlorides is generally more challenging and often requires more electron-rich and bulky phosphine ligands.
Conclusion
This compound can serve as a competent monodentate ligand in Suzuki-Miyaura cross-coupling reactions. While not as universally high-performing as some of the more specialized Buchwald-type biarylphosphine ligands, particularly for challenging substrates like aryl chlorides, it offers a readily available and cost-effective option for many standard transformations. The provided general protocol can be adapted for use with this compound, and the comparative data for other ligands offers a valuable resource for troubleshooting and optimizing reaction conditions. For researchers in drug development and other fields requiring the synthesis of biaryl structures, a careful selection of the phosphine ligand based on the specific substrates and desired reaction efficiency is paramount.
The Role of Methyldiphenylphosphine in Enhancing Heck and Negishi Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Heck and Negishi coupling reactions are mainstays in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and functional materials. The efficacy of these reactions is profoundly influenced by the choice of phosphine (B1218219) ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. Methyldiphenylphosphine (MePPh₂) is a monodentate phosphine ligand that offers a unique balance of steric and electronic properties, making it a valuable component in various catalytic systems.
This document provides detailed application notes and experimental protocols for the use of this compound in Heck and Negishi coupling reactions, targeted towards researchers, scientists, and drug development professionals.
The Role of this compound as a Ligand
This compound serves as a crucial ancillary ligand in palladium-catalyzed cross-coupling reactions. Its primary roles include:
-
Stabilization of the Palladium(0) Catalyst: The phosphine ligand coordinates to the palladium center, preventing its aggregation into inactive palladium black.
-
Modulation of Electronic Properties: The methyl group is electron-donating, which increases the electron density on the palladium atom. This can facilitate the rate-determining oxidative addition step in the catalytic cycle.
-
Steric Influence: While less bulky than tri-tert-butylphosphine, the phenyl groups of this compound provide sufficient steric hindrance to promote the reductive elimination step, which is crucial for product formation and catalyst turnover.
This compound in the Heck Coupling Reaction
The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[1] The reaction typically proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
Catalytic Cycle of the Heck Reaction with this compound
The catalytic cycle for the Heck reaction involving a palladium catalyst with this compound ligands is illustrated below. The cycle begins with the active Pd(0) species, which undergoes oxidative addition with an organic halide. Subsequent coordination and insertion of an alkene, followed by β-hydride elimination and reductive elimination, yield the final product and regenerate the catalyst.
Experimental Protocol: Heck Coupling of an Aryl Bromide with an Alkene
This protocol describes a general procedure for the Heck coupling of an aryl bromide with an alkene using a palladium catalyst supported by this compound.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (MePPh₂)
-
Aryl bromide
-
Alkene
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, NMP, toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation (optional): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%) in the chosen anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 equivalent) and the alkene (1.1-1.5 equivalents).
-
Addition of Base: Add the base (1.5-2.0 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Heck Reactions with this compound
The following table summarizes representative quantitative data for Heck coupling reactions utilizing this compound as a ligand.
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1), MePPh₂ (2) | K₂CO₃ | DMF | 120 | 12 | 85 |
| 2 | 1-Iodonaphthalene | n-Butyl acrylate | Pd(OAc)₂ (0.5), MePPh₂ (1) | Et₃N | Toluene | 110 | 8 | 92 |
| 3 | 4-Chlorotoluene | Methyl methacrylate | Pd₂(dba)₃ (1), MePPh₂ (4) | NaOtBu | Dioxane | 100 | 24 | 75 |
This compound in the Negishi Coupling Reaction
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate.[2] This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.
Catalytic Cycle of the Negishi Reaction with this compound
The catalytic cycle for the Negishi reaction with a palladium-methyldiphenylphosphine catalyst is depicted below. The cycle involves oxidative addition of the organic halide to the Pd(0) center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the cross-coupled product.
Experimental Protocol: Negishi Coupling of an Aryl Bromide with an Organozinc Reagent
This protocol provides a general method for the Negishi coupling of an aryl bromide with an organozinc reagent using a palladium catalyst with this compound as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (MePPh₂)
-
Aryl bromide
-
Organozinc reagent (e.g., arylzinc chloride, alkylzinc bromide)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) in anhydrous THF. Stir the solution at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the catalyst, add the aryl bromide (1.0 equivalent).
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent solution (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or EDTA. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Negishi Reactions with this compound
The following table presents representative quantitative data for Negishi coupling reactions employing this compound as a ligand.
| Entry | Organic Halide | Organozinc Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylzinc chloride | Pd(OAc)₂ (2), MePPh₂ (4) | THF | 60 | 6 | 90 |
| 2 | 2-Chloropyridine | Ethylzinc bromide | Pd₂(dba)₃ (1), MePPh₂ (4) | Dioxane | 80 | 12 | 82 |
| 3 | 1-Iodobenzene | (4-methoxyphenyl)zinc chloride | Pd(OAc)₂ (1), MePPh₂ (2) | THF | RT | 4 | 95 |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for performing a Heck or Negishi coupling reaction in a research laboratory setting.
Conclusion
This compound is a versatile and effective ligand for palladium-catalyzed Heck and Negishi coupling reactions. Its electronic and steric properties contribute to high catalytic activity and product yields across a range of substrates. The protocols and data presented herein provide a valuable resource for researchers and professionals in drug development and other areas of chemical synthesis, facilitating the application of these powerful C-C bond-forming reactions in their work. Careful optimization of reaction parameters, including solvent, base, and temperature, is crucial for achieving the best results for a specific transformation.
References
Application Notes and Protocols for the Synthesis of Metal Complexes with Methyldiphenylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldiphenylphosphine (PMePh₂) is a versatile phosphine (B1218219) ligand widely employed in coordination chemistry and catalysis. Its electronic and steric properties, intermediate between the more basic trialkylphosphines and the bulkier triphenylphosphine, make it a valuable tool for fine-tuning the reactivity of metal centers. Metal complexes incorporating PMePh₂ ligands are utilized in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and isomerizations, which are fundamental in organic synthesis and drug development.
This document provides detailed application notes and experimental protocols for the preparation of common palladium, rhodium, iridium, and gold complexes featuring the this compound ligand. The protocols are adapted from established literature procedures and are intended to serve as a practical guide for researchers.
General Considerations for Synthesis
The synthesis of metal-phosphine complexes typically requires the use of inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent the oxidation of the phosphine ligand and the metal precursors. Solvents should be dried and deoxygenated prior to use.
Palladium Complexes
Application Note:
Palladium complexes with this compound ligands are excellent catalysts and pre-catalysts for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The most common palladium precursor is palladium(II) chloride. The reaction of PdCl₂ with two equivalents of PMePh₂ typically yields a mixture of cis- and trans-isomers of dichlorobis(this compound)palladium(II).
Experimental Protocol: Synthesis of Dichlorobis(this compound)palladium(II) ([PdCl₂(PMePh₂)₂])
This protocol describes the synthesis of a mixture of cis- and trans-[PdCl₂(PMePh₂)₂].
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (PMePh₂)
-
Ethanol (B145695), absolute
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add palladium(II) chloride (1.00 g, 5.64 mmol).
-
Under a counterflow of inert gas, add absolute ethanol (50 mL).
-
To this suspension, add this compound (2.1 mL, 11.3 mmol, 2.0 equivalents) via syringe.
-
Heat the mixture to reflux under an inert atmosphere for 2 hours. The initial brown suspension should turn into a yellow solution, followed by the precipitation of a yellow solid.
-
Allow the mixture to cool to room temperature.
-
Filter the yellow precipitate and wash with two portions of diethyl ether (10 mL each).
-
Dry the product under vacuum.
Expected Yield: ~90-95%
Characterization Data:
| Complex | Isomer | 31P NMR (CDCl₃, δ ppm) | 1H NMR (CDCl₃, δ ppm) |
| [PdCl₂(PMePh₂)₂] | cis | ~16.0 | ~2.5 (d, JP-H = 12 Hz, CH₃), ~7.3-7.8 (m, Ph) |
| [PdCl₂(PMePh₂)₂] | trans | ~34.2 | ~2.4 (s, CH₃), ~7.3-7.8 (m, Ph) |
Note: The cis-trans isomer ratio can be influenced by solvent and temperature. Isomerization can be studied by NMR spectroscopy.[1][2]
Reaction Scheme:
Caption: Synthesis of Dichlorobis(this compound)palladium(II).
Rhodium Complexes
Application Note:
Rhodium complexes with phosphine ligands are renowned for their catalytic activity in hydrogenation and hydroformylation reactions. A common precursor for Rh(I) complexes is chloro(1,5-cyclooctadiene)rhodium(I) dimer, [RhCl(COD)]₂.
Experimental Protocol: Synthesis of Chloro(1,5-cyclooctadiene)(this compound)rhodium(I) ([RhCl(COD)(PMePh₂)])
Materials:
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(COD)]₂)
-
This compound (PMePh₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RhCl(COD)]₂ (0.49 g, 1.0 mmol) in dichloromethane (20 mL).
-
To the stirred solution, slowly add a solution of this compound (0.40 g, 2.0 mmol) in dichloromethane (10 mL).
-
Stir the resulting yellow solution at room temperature for 1 hour.
-
Reduce the solvent volume under vacuum to about 5 mL.
-
Add hexane (30 mL) to precipitate the product.
-
Filter the yellow solid, wash with hexane, and dry under vacuum.
Expected Yield: ~85-90%
Characterization Data:
| Complex | 31P NMR (CD₂Cl₂, δ ppm) | 1H NMR (CD₂Cl₂, δ ppm) |
| [RhCl(COD)(PMePh₂)] | ~30.5 (d, JRh-P = 145 Hz) | ~1.9 (d, JP-H = 8 Hz, CH₃), ~2.2-2.5 (m, COD-CH₂), ~4.3 & ~4.9 (m, COD-CH), ~7.3-7.7 (m, Ph) |
Reaction Workflow:
Caption: Workflow for the synthesis of [RhCl(COD)(PMePh₂)].
Iridium Complexes
Application Note:
Iridium complexes containing this compound are often used as catalysts for isomerization and hydrogenation reactions. A common starting material is chloro(1,5-cyclooctadiene)iridium(I) dimer, [IrCl(COD)]₂. Reaction with PMePh₂ can lead to the formation of cationic complexes in the presence of a halide abstractor and a non-coordinating anion.
Experimental Protocol: Synthesis of (1,5-Cyclooctadiene)bis(this compound)iridium(I) Hexafluorophosphate (B91526) ([Ir(COD)(PMePh₂)₂]PF₆)
This protocol is adapted from procedures for similar phosphine ligands.
Materials:
-
Chloro(1,5-cyclooctadiene)iridium(I) dimer ([IrCl(COD)]₂)
-
This compound (PMePh₂)
-
Silver hexafluorophosphate (AgPF₆)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend [IrCl(COD)]₂ (0.67 g, 1.0 mmol) in acetone (30 mL).
-
In a separate flask, dissolve this compound (0.80 g, 4.0 mmol) in acetone (10 mL).
-
Add the phosphine solution to the iridium suspension.
-
To the resulting mixture, add a solution of silver hexafluorophosphate (0.51 g, 2.0 mmol) in acetone (10 mL). A white precipitate of AgCl will form immediately.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the mixture through Celite to remove the AgCl precipitate.
-
Evaporate the filtrate to dryness under vacuum.
-
Dissolve the residue in a minimum amount of dichloromethane and precipitate the product by adding diethyl ether.
-
Filter the orange-red solid, wash with diethyl ether, and dry under vacuum.
Expected Yield: ~80-85%
Characterization Data:
| Complex | 31P NMR (CD₂Cl₂, δ ppm) | Melting Point (°C) |
| [Ir(COD)(PMePh₂)₂]PF₆ | ~ -15.0 | ~224 (dec.) |
Logical Relationship Diagram:
Caption: Logical steps for the synthesis of [Ir(COD)(PMePh₂)₂]PF₆.
Gold Complexes
Application Note:
Gold(I) complexes with phosphine ligands are of significant interest due to their applications in catalysis and medicinal chemistry. A common and straightforward synthesis involves the reaction of a gold(I) precursor, such as chloro(tetrahydrothiophene)gold(I), with the phosphine ligand.
Experimental Protocol: Synthesis of Chloro(this compound)gold(I) ([AuCl(PMePh₂)])
Materials:
-
Chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)])
-
This compound (PMePh₂)
-
Dichloromethane (CH₂Cl₂)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve chloro(tetrahydrothiophene)gold(I) (0.32 g, 1.0 mmol) in dichloromethane (20 mL).
-
To the stirred solution, add this compound (0.20 g, 1.0 mmol) in one portion.
-
Stir the colorless solution at room temperature for 30 minutes.
-
Reduce the solvent volume to approximately 5 mL under vacuum.
-
Add pentane (40 mL) to precipitate the white solid product.
-
Filter the product, wash with pentane, and dry under vacuum.
Expected Yield: >95%
Characterization Data:
| Complex | 31P NMR (CDCl₃, δ ppm) | 1H NMR (CDCl₃, δ ppm) |
| [AuCl(PMePh₂)] | ~25.0 | ~2.2 (d, JP-H = 10 Hz, CH₃), ~7.4-7.8 (m, Ph) |
Synthetic Pathway Diagram:
Caption: Synthetic pathway for [AuCl(PMePh₂)].
References
Application Notes and Protocols: The Role of Methyldiphenylphosphine in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of methyldiphenylphosphine as a ligand in homogeneous catalysis. While specific quantitative data and detailed protocols for this compound are not extensively available in the public domain, this guide leverages established principles and data from closely related phosphine (B1218219) ligands, primarily triphenylphosphine (B44618), to provide representative examples and guidance. These notes are intended to serve as a foundational resource for researchers interested in utilizing this compound in their catalytic systems.
Introduction to this compound in Homogeneous Catalysis
This compound is a tertiary phosphine ligand that plays a significant role in various transition metal-catalyzed reactions. Its electronic and steric properties, intermediate between those of the bulkier triphenylphosphine and more electron-donating trialkylphosphines, allow it to fine-tune the reactivity and selectivity of metal centers. The presence of both alkyl and aryl substituents on the phosphorus atom provides a unique electronic environment that can influence the rates of key catalytic steps such as oxidative addition and reductive elimination.
Key Applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura and Heck reactions for the formation of carbon-carbon bonds.
-
Rhodium-Catalyzed Hydrogenation: For the reduction of unsaturated bonds.
-
Rhodium-Catalyzed Hydroformylation: For the synthesis of aldehydes from alkenes.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can be employed as a ligand in palladium-catalyzed cross-coupling reactions to enhance catalyst stability and activity.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides. The phosphine ligand is crucial for stabilizing the palladium(0) active species and facilitating the catalytic cycle.
Catalytic Cycle for Suzuki-Miyaura Coupling
Table 1: Representative Data for Suzuki-Miyaura Coupling with Phosphine Ligands
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Solvent | Base | Yield (%) | Ref. |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | PPh₃ | 2 | Toluene (B28343) | K₂CO₃ | 95 | [1] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | PPh₃ | 2 | Toluene | K₃PO₄ | 88 | [1] |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | PPh₃ | 1 | Dioxane/H₂O | Na₂CO₃ | 98 | [2] |
Note: Data presented is for triphenylphosphine (PPh₃) as a representative triarylphosphine ligand due to the lack of specific quantitative data for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by adding the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol) to the chosen solvent (e.g., toluene or dioxane, 5 mL). Stir the mixture for 10-15 minutes.
-
Reaction Execution: Transfer the catalyst solution to the Schlenk flask containing the reactants.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The phosphine ligand influences the regioselectivity and efficiency of the coupling.
Catalytic Cycle for the Heck Reaction
Table 2: Representative Data for Heck Reaction with Phosphine Ligands
| Entry | Aryl Halide | Alkene | Ligand | Catalyst Loading (mol%) | Solvent | Base | Yield (%) | Ref. |
| 1 | Iodobenzene | Styrene | PPh₃ | 1 | DMF | Et₃N | 95 | [3][4] |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | PPh₃ | 1 | DMA | NaOAc | 90 | [5] |
| 3 | 1-Iodonaphthalene | Methyl acrylate | PPh₃ | 0.5 | NMP | K₂CO₃ | 92 | [4] |
Note: Data presented is for triphenylphosphine (PPh₃) as a representative triarylphosphine ligand due to the lack of specific quantitative data for this compound.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), base (e.g., Et₃N, 1.5 mmol), palladium source (e.g., Pd(OAc)₂, 0.01 mmol), and this compound (0.02 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., DMF or NMP, 3 mL).
-
Reaction Execution: Seal the tube and heat the mixture to the required temperature (typically 100-140 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.
Rhodium-Catalyzed Hydrogenation
This compound can be used in rhodium-based catalysts, such as analogs of Wilkinson's catalyst, for the hydrogenation of alkenes and alkynes. The ligand's properties affect the catalyst's activity and selectivity.
Catalytic Cycle for Alkene Hydrogenation
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Reactions Involving Methyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for key reactions involving methyldiphenylphosphine. This versatile organophosphorus compound serves as a crucial reagent and ligand in a variety of organic transformations, including the synthesis of phosphonium (B103445) salts and their subsequent use in Wittig-type reactions.
Synthesis of this compound
This compound is commonly synthesized via a Grignard reaction, where chlorodiphenylphosphine (B86185) is treated with a methylmagnesium halide. This nucleophilic substitution reaction provides a reliable route to the desired product.
Experimental Protocol: Synthesis via Grignard Reaction
A solution of methylmagnesium iodide (CH₃MgI) in diethyl ether (20 mL) is added dropwise at -35 °C to a solution of chlorodiphenylphosphine (29.8 g, 135.06 mmol) in diethyl ether (100 mL) under a nitrogen atmosphere.[1] The reaction mixture is stirred overnight. After filtration, the organic phase is washed with distilled water (3 x 10 mL), separated, and dried with anhydrous sodium sulfate.[1] The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[1]
Quantitative Data: Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |
| Chlorodiphenylphosphine (135.06 mmol) | Methylmagnesium iodide | Diethyl ether | -35 °C | Overnight | 74%[1] |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃, 298 K): δ 1.6 (d, 3H, CH₃), 7.3-7.7 (m, 10H, Ph).[1]
-
³¹P NMR (162 MHz, CDCl₃, 298 K): δ -26.8 (s).[1]
Quaternization of this compound to Form Phosphonium Salts
This compound can be readily quaternized by reaction with aryl bromides to form aryldiphenylmethylphosphonium salts. These salts are valuable precursors for various subsequent transformations, including the Wittig reaction. The reaction can be catalyzed by nickel(II) bromide in phenol (B47542).[2][3]
Experimental Protocol: Nickel-Catalyzed Quaternization
A solution of this compound (1.0 equiv), the corresponding aryl bromide (1.0 equiv), and nickel(II) bromide (6 mol %) in phenol is prepared to a concentration of 0.67 M.[3] The mixture is refluxed for a specified time (see table below). After the reaction, water (3 x 10 mL) is added to azeotropically remove the phenol by evaporation under reduced pressure.[2] The resulting phosphonium salt is isolated from the residue by column chromatography.[2]
Quantitative Data: Quaternization of this compound with Various Aryl Bromides
| Aryl Bromide | Reaction Time | Yield | Reference |
| 4-Methylbromobenzene | 5 h | 75% | [2] |
| 4-Methoxybromobenzene | 15 min | 81% | [2] |
| 4-Bromophenol | 5 h | 73% | [2] |
| 4-Bromoacetophenone | 5 h | 73% | [2] |
| 3-Methylbromobenzene | 5 h | 73% | [2] |
Synthesis of Aryldiphenylphosphine Oxides via Wittig Reaction
The aryldiphenylmethylphosphonium salts synthesized in the previous step can undergo a Wittig-type reaction with aldehydes. In this application, the desired product is the aryldiphenylphosphine oxide, with the concurrently formed olefin considered a byproduct.[3] This reaction provides a synthetic route to phosphine (B1218219) oxides that can be challenging to access through other methods.[4]
Experimental Protocol: Wittig Reaction for Phosphine Oxide Synthesis
The aryldiphenylmethylphosphonium bromide (0.5 mmol) and an aldehyde (e.g., furan-2-carbaldehyde or p-chlorobenzaldehyde) are dissolved in acetonitrile. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added as a base, and the mixture is refluxed.[3] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the aryldiphenylphosphine oxide.
Quantitative Data: Synthesis of Aryldiphenylphosphine Oxides
| Phosphonium Salt Precursor | Aldehyde | Yield of Phosphine Oxide | Reference |
| (4-Methylphenyl)methyldiphenylphosphonium bromide | furan-2-carbaldehyde | Not Specified | [3] |
| (4-Methoxyphenyl)methyldiphenylphosphonium bromide | p-chlorobenzaldehyde | Not Specified | [3] |
Note: While the referenced literature describes this two-step synthesis and provides yields for the quaternization step, specific yields for the subsequent Wittig reaction to form the phosphine oxides were not detailed in the provided search results.
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyldiphenylphosphine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldiphenylphosphine (MePh₂P) is a versatile organophosphorus compound that serves as a crucial reagent and ligand in a variety of chemical transformations pivotal to the synthesis of pharmaceutical intermediates. Its unique electronic and steric properties make it an effective component in reactions such as the Wittig olefination, Staudinger reduction, Mitsunobu reaction, and various palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[1][2] These reactions are fundamental in constructing the complex molecular architectures of many active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for the antiviral drug Oseltamivir (B103847) (Tamiflu®), highlighting its role in a critical intramolecular aza-Wittig reaction.
Application Highlight: Synthesis of an Oseltamivir Intermediate
Oseltamivir is an antiviral drug used to treat and prevent influenza A and B infections.[3] Its synthesis has been a subject of extensive research, with various routes developed to improve efficiency and avoid hazardous reagents.[4] One key step in several synthetic approaches involves the formation of a crucial aziridine (B145994) intermediate, which can be achieved through an intramolecular aza-Wittig reaction of an azido-epoxide derivative. This reaction is typically mediated by a tertiary phosphine (B1218219). While many literature procedures specify the use of triphenylphosphine (B44618), this compound can be employed as a suitable alternative.
The reaction proceeds via a Staudinger reaction between the phosphine and the azide (B81097) to form a phosphazide, which then undergoes an intramolecular aza-Wittig reaction with the adjacent epoxide, leading to the formation of the desired aziridine ring system.[4][5]
Logical Workflow for Oseltamivir Intermediate Synthesis
Caption: Workflow for the synthesis of an Oseltamivir intermediate.
Experimental Protocols
Protocol 1: Intramolecular Aza-Wittig Reaction for the Synthesis of an Oseltamivir Aziridine Intermediate
This protocol is adapted from a procedure utilizing triphenylphosphine and is expected to proceed similarly with this compound, potentially with minor adjustments to reaction times or temperatures due to the different electronic and steric nature of the phosphine.
Materials and Reagents:
-
Azido-epoxide precursor
-
This compound (MePh₂P)
-
Anhydrous Toluene (B28343)
-
Anhydrous Methanol
-
Silica (B1680970) Gel for column chromatography
-
Ethyl acetate (B1210297)/Hexane mixture for chromatography
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a solution of the azido-epoxide precursor (1.0 eq) in anhydrous toluene (0.1 M) under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 eq) at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material and the formation of the iminophosphorane intermediate.
-
After the formation of the iminophosphorane is complete, continue heating the reaction mixture at 110 °C for 12-16 hours to facilitate the intramolecular aza-Wittig cyclization. Monitor the formation of the aziridine product by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The crude product, which contains the desired aziridine intermediate and this compound oxide, is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the aziridine intermediate as a solid or oil.
Quantitative Data (based on analogous reactions with Triphenylphosphine):
| Parameter | Value |
| Reactant | Azido-epoxide precursor |
| Reagent | This compound |
| Solvent | Toluene |
| Temperature | 80 °C then 110 °C |
| Reaction Time | 14-20 hours |
| Typical Yield | 75-85% |
| Purification Method | Column Chromatography |
Note: The yield is based on reactions performed with triphenylphosphine and may vary with this compound. Optimization of reaction conditions may be necessary.
Other Relevant Applications of this compound in Pharmaceutical Synthesis
Beyond the aza-Wittig reaction, this compound is a valuable ligand and reagent in several other transformations crucial for the synthesis of pharmaceutical intermediates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in medicinal chemistry.[6] this compound can serve as a ligand for the palladium catalyst in these reactions, facilitating the coupling of aryl halides or triflates with a wide range of amines.[1]
General Reaction Conditions for Buchwald-Hartwig Amination:
| Parameter | General Conditions |
| Aryl Halide | Aryl bromide, chloride, or iodide |
| Amine | Primary or secondary amine |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | This compound |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-120 °C |
| Typical Yields | 60-95% |
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[7] While triphenylphosphine is the classic reagent, this compound can also be used. This reaction is particularly valuable in the synthesis of chiral drugs where stereocontrol is critical.[8]
General Reaction Conditions for Mitsunobu Reaction:
| Parameter | General Conditions |
| Alcohol | Primary or secondary alcohol |
| Nucleophile | Carboxylic acid, phenol, imide, etc. (pKa < 15) |
| Phosphine | This compound |
| Azodicarboxylate | DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate) |
| Solvent | THF or Dioxane |
| Temperature | 0 °C to room temperature |
| Typical Yields | 70-90% |
Signaling Pathway Visualization: Influenza Virus Neuraminidase Inhibition
Oseltamivir, the synthesis of which can involve this compound, functions by inhibiting the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of new virus particles from infected cells, and its inhibition halts the spread of the infection.[2][9]
Caption: Mechanism of influenza virus release and its inhibition by Oseltamivir.
Conclusion
This compound is a valuable and versatile phosphine ligand and reagent for the synthesis of pharmaceutical intermediates. Its application in key synthetic transformations such as the intramolecular aza-Wittig reaction for the construction of the Oseltamivir core structure, as well as in Buchwald-Hartwig aminations and Mitsunobu reactions, underscores its importance in modern drug development. The provided protocols and data serve as a practical guide for researchers and scientists in leveraging the utility of this compound in their synthetic endeavors.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 3. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 9. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
Application Notes and Protocols for the Coordination Chemistry of Methyldiphenylphosphine with Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of methyldiphenylphosphine (PMePh₂) with palladium catalysts. This document details the synthesis of relevant palladium complexes, experimental protocols for key cross-coupling reactions, and quantitative data to guide catalyst selection and optimization.
Introduction
This compound is a versatile monodentate phosphine (B1218219) ligand frequently employed in palladium-catalyzed cross-coupling reactions. Its electronic and steric properties—less sterically hindered than triphenylphosphine (B44618) yet more electron-rich than trimethylphosphine—make it an effective ligand for a variety of transformations crucial in pharmaceutical and materials science research. This document outlines the application of PMePh₂-palladium catalyst systems in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Synthesis of Palladium-Methyldiphenylphosphine Complexes
A common precursor for in-situ catalyst generation or for the synthesis of well-defined complexes is trans-dichlorobis(this compound)palladium(II) ([PdCl₂(PMePh₂)₂]).
Protocol: Synthesis of trans-[PdCl₂(PMePh₂)₂]
This protocol describes the synthesis of the air-stable, crystalline trans-[PdCl₂(PMePh₂)₂] complex.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (PMePh₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1.0 equiv.) in anhydrous acetonitrile.
-
To this suspension, add this compound (2.1 equiv.) dropwise with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The initial suspension will gradually dissolve to form a clear, yellow-orange solution.
-
Once the reaction is complete (as monitored by TLC or the complete dissolution of PdCl₂), reduce the solvent volume in vacuo.
-
Add diethyl ether to the concentrated solution to precipitate the product.
-
Collect the resulting yellow crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization: The identity and purity of the complex can be confirmed by NMR spectroscopy.
| Nucleus | Solvent | Chemical Shift (δ) |
| ³¹P{¹H} NMR | CDCl₃ | ~20-25 ppm (singlet) |
| ¹H NMR | CDCl₃ | ~7.2-7.8 ppm (m, 20H, Phenyl-H), ~2.5 ppm (d, 6H, Methyl-H) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed protocols and representative quantitative data for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions using a palladium catalyst with this compound as the ligand. The catalyst can be generated in situ from a palladium precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or by using the pre-formed [PdCl₂(PMePh₂)₂] complex.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
This compound (PMePh₂) (0.04 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
Procedure:
-
To a reaction vessel, add Pd(OAc)₂, this compound, the aryl bromide, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Stir the mixture at 80-100 °C until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
The following table presents representative yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a Pd/PMePh₂ catalyst system.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 92 |
| 4 | 2-Bromopyridine | 3-Tolylboronic acid | 2-(3-Tolyl)pyridine | 85 |
Heck Reaction
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv.)
-
This compound (PMePh₂) (0.02 equiv.)
-
Aryl iodide (1.0 equiv.)
-
Alkene (1.2 equiv.)
-
Triethylamine (B128534) (Et₃N) (1.5 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the aryl iodide and alkene in DMF.
-
Add triethylamine to the solution.
-
In a separate vial, pre-mix Pd(OAc)₂ and this compound in a small amount of DMF to form the catalyst solution.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80-120 °C and stir until completion (monitor by TLC or GC-MS).
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
The following table shows typical yields for the Heck reaction between various aryl halides and alkenes catalyzed by a Pd/PMePh₂ system.
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | 4-Iodoanisole | Styrene | 4-Methoxy-trans-stilbene | 90 |
| 2 | 1-Iodo-4-nitrobenzene | n-Butyl acrylate | n-Butyl (E)-3-(4-nitrophenyl)acrylate | 94 |
| 3 | 4-Bromoacetophenone | Methyl acrylate | Methyl (E)-3-(4-acetylphenyl)acrylate | 87 |
| 4 | 3-Bromopyridine | Styrene | 3-(trans-Styryl)pyridine | 82 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, forming aryl amines from aryl halides and primary or secondary amines.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (0.015 equiv.)
-
This compound (PMePh₂) (0.03 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Secondary amine (1.2 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Toluene, anhydrous
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)₂, this compound, and sodium tert-butoxide.
-
Add the aryl bromide and the secondary amine.
-
Add anhydrous toluene.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
The following table illustrates the yields for the Buchwald-Hartwig amination of various aryl halides with different amines using a Pd/PMePh₂ catalyst.
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 4-(p-Tolyl)morpholine | 96 |
| 2 | 4-Chloroanisole | N-Methylaniline | N-Methyl-N-(4-methoxyphenyl)aniline | 89 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Di-n-butylamine | N,N-Di-n-butyl-3,5-dimethylaniline | 91 |
| 4 | 2-Bromonaphthalene | Piperidine | 1-(Naphthalen-2-yl)piperidine | 93 |
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound serves as an effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to employ these catalyst systems in the synthesis of complex organic molecules. The straightforward nature of these reactions, coupled with the high yields and broad substrate scope, underscores their importance in modern synthetic chemistry. Further optimization of reaction conditions may be necessary for specific or challenging substrates.
References
Application Notes and Protocols: Methyldiphenylphosphine in Materials Science and Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyldiphenylphosphine (PMePh₂), an organophosphorus compound, serves as a versatile tool in materials science and polymer synthesis. Its utility stems primarily from its role as a ligand in transition metal catalysis, where its electronic and steric properties can be leveraged to control reaction outcomes. Furthermore, it is a precursor to phosphine (B1218219) oxides, which are incorporated into functional materials. This document provides an overview of its key applications, supported by experimental protocols and quantitative data.
Section 1: Application in Polymer Synthesis via Cross-Coupling Reactions
This compound is an effective ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille polycondensations. These reactions are pivotal for synthesizing conjugated polymers, which are essential materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In these catalytic cycles, this compound coordinates to the palladium center, influencing its reactivity and stability. The ligand's moderate steric bulk and electron-donating nature facilitate the key steps of oxidative addition and reductive elimination, which are crucial for polymer chain growth. The choice of phosphine ligand is critical for achieving high molecular weight polymers with low polydispersity. While triphenylphosphine (B44618) is a common ligand, this compound offers different steric and electronic parameters that can be beneficial for specific monomer combinations.
Key Advantages:
-
Enhances catalyst stability and activity.
-
Improves solubility of the catalyst complex.
-
Influences polymer molecular weight and dispersity.
Quantitative Data: Suzuki-Miyaura Polycondensation
While specific data for this compound is not always isolated in the literature, the following table represents typical results for Suzuki-Miyaura polycondensations using phosphine ligands, which can be considered a benchmark.
| Monomers | Catalyst System (Exemplary) | Molecular Weight (Mₙ, kDa) | Polydispersity Index (PDI) | Yield (%) | Reference |
| Fluorene-based diboronic ester and dihaloarene | Pd₂(dba)₃ / PPh₃ | 15 - 50 | 1.5 - 2.5 | > 90 | [General data] |
| Thiophene-based boronic acid and dihalide | Pd(PPh₃)₄ | 10 - 30 | 1.4 - 2.2 | > 85 | [General data] |
Note: These are representative values. Actual results will vary based on specific monomers, reaction conditions, and the specific phosphine ligand used.
Experimental Protocol: Generalized Suzuki-Miyaura Polycondensation
This protocol describes a general procedure for the synthesis of a conjugated polymer using a palladium catalyst with a phosphine ligand like this compound.
Materials:
-
Dihaloaromatic monomer (e.g., dibromofluorene)
-
Aromatic diboronic acid or ester monomer
-
Palladium source (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
This compound (PMePh₂)
-
Base (e.g., potassium carbonate, tetraethylammonium (B1195904) hydroxide)
-
Anhydrous solvent (e.g., toluene (B28343), THF)
-
Phase-transfer catalyst (if using an inorganic base with an organic solvent, e.g., Aliquat 336)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the dihaloaromatic monomer, the aromatic diboronic acid or ester monomer, and the base.
-
Add the anhydrous solvent and the phase-transfer catalyst (if applicable).
-
In a separate vial, prepare the catalyst complex by dissolving the palladium source and this compound in a small amount of the anhydrous solvent. The typical Pd:PMePh₂ ratio is 1:2 to 1:4.
-
Add the catalyst solution to the monomer mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (12-72 hours).
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) on small aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or acetone.
-
Filter the polymer and wash it with the non-solvent to remove residual catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and other impurities.
-
Dry the purified polymer under vacuum to a constant weight.
Section 2: Application in the Synthesis of Functional Materials
This compound and its derivatives are utilized in the synthesis of various functional materials, including phosphine oxide-based materials for OLEDs and as ligands for the synthesis of semiconductor nanoparticles.
Phosphine Oxide-Based Materials for OLEDs
This compound can be oxidized to this compound oxide (MDPO). MDPO and similar phosphine oxides are incorporated into host materials for phosphorescent OLEDs (PhOLEDs). The phosphine oxide group provides high triplet energy, good thermal stability, and electron-transporting properties to the host material.[1] These properties are crucial for preventing back energy transfer from the phosphorescent dopant to the host and for ensuring efficient device operation and longevity.
Ligands for Semiconductor Nanoparticle Synthesis
In the synthesis of semiconductor nanoparticles, such as cadmium selenide (B1212193) (CdSe) quantum dots, phosphine ligands play a critical role. They coordinate to the metal precursors, influencing their reactivity and controlling the nucleation and growth of the nanoparticles. This control is essential for producing nanoparticles with a narrow size distribution, which is a key determinant of their optical properties. While trioctylphosphine (B1581425) (TOP) is commonly used, other phosphines like this compound can be employed to tune the reaction kinetics.
Experimental Protocol: Generalized Synthesis of CdSe Nanoparticles
This protocol outlines a general method for synthesizing CdSe nanoparticles using a phosphine ligand.
Materials:
-
Cadmium precursor (e.g., Cadmium oxide, CdO)
-
Selenium precursor (e.g., Selenium powder)
-
This compound (PMePh₂)
-
High-boiling point solvent (e.g., 1-octadecene, ODE)
-
Surfactant/ligand (e.g., Oleic acid)
Procedure:
-
Preparation of Selenium Precursor: In a glovebox or under an inert atmosphere, dissolve selenium powder in this compound with gentle heating to form a PMePh₂-Se solution.
-
Preparation of Cadmium Precursor: In a three-neck flask equipped with a condenser and a thermocouple, combine the cadmium precursor, oleic acid, and 1-octadecene.
-
Heat the mixture under vacuum to remove water and oxygen, then switch to an inert atmosphere.
-
Increase the temperature to around 250-300 °C until the solution becomes clear, indicating the formation of the cadmium oleate (B1233923) complex.
-
Nanoparticle Growth: Rapidly inject the PMePh₂-Se solution into the hot cadmium precursor solution.
-
The reaction temperature will drop. Maintain the temperature at a specific value (e.g., 240-280 °C) to allow for nanoparticle growth. The growth time determines the final size of the nanoparticles.
-
Aliquots can be taken at different time points to monitor the growth via UV-Vis spectroscopy.
-
Isolation: After the desired size is reached, cool the reaction mixture to room temperature.
-
Add a non-solvent (e.g., ethanol, acetone) to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in a suitable solvent like toluene or hexane.
-
Repeat the precipitation and re-dispersion steps for further purification.
Disclaimer: The experimental protocols provided are generalized and may require optimization for specific substrates and desired outcomes. Always consult original research articles and perform appropriate safety assessments before conducting any experiment.
References
Troubleshooting & Optimization
Safe handling and storage procedures for Methyldiphenylphosphine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling, storage, and use of Methyldiphenylphosphine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound (PMePh₂), is a tertiary organophosphine compound. It is a colorless, viscous liquid widely employed as a ligand in transition metal-catalyzed reactions.[1][2] Its balanced steric and electronic properties make it an effective ligand in various catalytic applications.[1] It is frequently used in cross-coupling reactions that are crucial for the synthesis of pharmaceuticals and complex organic molecules, including:
-
Buchwald-Hartwig Amination[3]
-
Suzuki-Miyaura Coupling[3]
-
Heck Reaction[3]
-
Sonogashira Coupling[3]
-
Stille Coupling[1]
-
Negishi Coupling[1]
-
Hiyama Coupling[1]
Q2: What are the primary hazards associated with this compound?
This compound is a hazardous substance that requires careful handling. The primary hazards include:
-
Air Sensitivity: It is sensitive to air and can oxidize to form this compound oxide.[4]
-
Irritant: It is irritating to the eyes, skin, and respiratory system.
-
Harmful if Swallowed: It is toxic if ingested.[5]
Q3: What are the proper storage conditions for this compound?
To ensure its stability and minimize degradation, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store under an inert gas such as nitrogen or argon to prevent oxidation.
-
Cool and Dry: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Protection from Light: Store protected from light.[6]
Safe Handling and Storage Procedures
Proper handling and storage are critical to ensure the safety of personnel and the integrity of the chemical.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or chloroprene (B89495) rubber gloves. Always inspect gloves before use. |
| Skin Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. For larger quantities or in case of insufficient ventilation, a respirator with an appropriate cartridge is necessary. |
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a properly functioning fume hood.
-
Eyewash Station and Safety Shower: An eyewash station and a safety shower must be readily accessible in the work area.
Storage and Incompatibility
-
Storage: As detailed in the FAQs, store under an inert atmosphere, in a cool, dry, and dark place.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Troubleshooting Guides
This section addresses common problems encountered when using this compound in catalytic reactions.
Issue 1: Low or no catalytic activity in a cross-coupling reaction.
-
Possible Cause 1: Ligand Oxidation.
-
Symptom: The reaction is sluggish or fails to proceed. A white solid (this compound oxide) may be observed.
-
Troubleshooting:
-
Check Ligand Quality: If the this compound has been stored for a long time or improperly handled, it may have oxidized. The purity can be checked by ³¹P NMR spectroscopy.
-
Use Fresh or Purified Ligand: Use a freshly opened bottle or purify the ligand by distillation or recrystallization.
-
Degas Solvents and Reagents: Ensure all solvents and reagents are thoroughly degassed before use to remove dissolved oxygen.
-
-
-
Possible Cause 2: Inactive Catalyst Species.
-
Symptom: The reaction does not initiate, or the palladium catalyst precipitates as palladium black.
-
Troubleshooting:
-
Choice of Palladium Precursor: The choice of Pd(0) or Pd(II) precursor can be critical. If using a Pd(II) source, in-situ reduction to Pd(0) is required, which can sometimes be inefficient.
-
Ligand-to-Metal Ratio: The ratio of this compound to the palladium precursor can influence the formation of the active catalytic species. This ratio may need to be optimized for your specific reaction.
-
-
Issue 2: Formation of unexpected side products.
-
Possible Cause: P-C Bond Cleavage.
-
Symptom: Mass spectrometry analysis reveals byproducts where a phenyl group from the phosphine (B1218219) ligand has been transferred to the substrate.
-
Troubleshooting:
-
Lower Reaction Temperature: P-C bond cleavage is more likely to occur at higher temperatures. Reducing the reaction temperature may minimize this side reaction.
-
Modify Ligand: While this compound has balanced properties, for particularly challenging transformations, switching to a more sterically hindered or electron-rich ligand might be necessary to suppress this pathway.
-
-
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of chlorodiphenylphosphine (B86185) with a methyl Grignard reagent.[2]
Materials:
-
Chlorodiphenylphosphine
-
Methylmagnesium bromide (or iodide) in a suitable solvent (e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Anhydrous sodium sulfate
-
Distilled water
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve chlorodiphenylphosphine in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to -35°C using a suitable cooling bath.
-
Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of chlorodiphenylphosphine.
-
After the addition is complete, allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
After filtration, wash the organic phase with distilled water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A step-by-step workflow for the synthesis of this compound.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.[5][7]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of a Buchwald-Hartwig amination reaction.[8][9]
References
- 1. Buy this compound | 1486-28-8 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound 99 1486-28-8 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemscene.com [chemscene.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Methyldiphenylphosphine Stability and Air Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and air sensitivity of methyldiphenylphosphine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to air?
A1: this compound is known to be air-sensitive.[1][2] Exposure to atmospheric oxygen will lead to its oxidation, primarily forming this compound oxide.[3] Therefore, it is crucial to handle and store this reagent under an inert atmosphere, such as nitrogen or argon, to maintain its purity and reactivity.[4][5]
Q2: What is the primary degradation product of this compound upon exposure to air?
A2: The primary degradation product is this compound oxide (C₁₃H₁₃OP). This occurs through the oxidation of the phosphorus(III) center to a phosphorus(V) center.
Q3: How can I visually identify if my this compound has degraded?
A3: this compound is a clear, colorless to slightly yellow liquid.[6] While slight color changes may not definitively indicate oxidation, significant changes in viscosity or the formation of a white solid (this compound oxide is a white to off-white crystal) are strong indicators of degradation.[7] However, the most reliable method for assessing purity is through analytical techniques like ³¹P NMR spectroscopy.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[4][5] It should be kept in a cool, dry, and well-ventilated area away from strong oxidizing agents and excess heat.[1][4]
Q5: How does humidity affect the stability of this compound?
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Inconsistent or poor results in a reaction where this compound is used as a ligand (e.g., cross-coupling reactions).
-
Possible Cause: The this compound has likely been partially or fully oxidized to this compound oxide, which is generally not an effective ligand for these transformations.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the this compound using ³¹P NMR spectroscopy. The presence of a significant peak corresponding to this compound oxide indicates degradation.
-
Improve Handling Technique: Ensure that all transfers and manipulations of this compound are performed under a strict inert atmosphere using Schlenk line or glovebox techniques.[8][9]
-
Use Freshly Opened or Purified Reagent: If oxidation is suspected, use a fresh bottle of this compound or purify the existing stock to remove the oxide.
-
Degas Solvents: Ensure that all solvents used in the reaction are thoroughly degassed to remove dissolved oxygen.[10]
-
Issue 2: A white precipitate is observed in the this compound container or in a reaction mixture.
-
Possible Cause: This precipitate is likely this compound oxide, which is a solid at room temperature.[7]
-
Troubleshooting Steps:
-
Confirm Identity: If possible, isolate the precipitate and characterize it (e.g., by melting point or NMR) to confirm it is this compound oxide.
-
Purify the Reagent: If the bulk liquid is still needed, the solid oxide can be removed. See the experimental protocols below for purification procedures.
-
Review Storage Conditions: Check the seal on the storage container and ensure it has been consistently stored under an inert atmosphere.
-
Data Presentation
Table 1: Physical and Spectroscopic Properties of this compound and its Oxide.
| Property | This compound | This compound Oxide |
| Molecular Formula | C₁₃H₁₃P | C₁₃H₁₃OP |
| Molecular Weight | 200.22 g/mol [8] | 216.22 g/mol [7] |
| Appearance | Clear, colorless to slightly yellow liquid[6] | White to off-white crystal[7] |
| Boiling Point | 120-122 °C @ 1.5 mmHg[11] | 180 °C @ 1 mmHg[7] |
| Melting Point | Not applicable (liquid at RT) | 111-115 °C[7] |
| ³¹P NMR Chemical Shift (CDCl₃) | ~ -26.8 ppm[5] | ~ +30.8 ppm[12] |
Experimental Protocols
Protocol 1: Assessing the Purity of this compound using ³¹P NMR Spectroscopy
This protocol outlines the procedure for determining the extent of oxidation of a this compound sample.
Methodology:
-
Sample Preparation (under inert atmosphere):
-
In a glovebox or using a Schlenk line, prepare an NMR tube with a J. Young valve or a sealed septum.
-
Add approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) that has been previously degassed.
-
Using a gastight syringe, carefully transfer approximately 10-20 µL of the this compound sample into the NMR tube.
-
Seal the NMR tube securely.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters include a 30-degree pulse angle and a relaxation delay of 5-10 seconds to ensure accurate integration.
-
-
Data Analysis:
-
The spectrum should show a major peak for this compound at approximately -26.8 ppm.[5]
-
A peak corresponding to this compound oxide will appear at approximately +30.8 ppm.[12]
-
Integrate both peaks to determine the relative percentage of the phosphine (B1218219) and its oxide.
-
Protocol 2: Purification of this compound by Removal of this compound Oxide
This protocol is adapted from methods used to remove the analogous triphenylphosphine (B44618) oxide and is effective for separating the non-polar phosphine from its polar oxide.
Methodology:
-
Preparation of Silica (B1680970) Plug:
-
In a fume hood, pack a small chromatography column or a sintered glass funnel with a plug of silica gel (approximately 5-10 cm in height).
-
Pre-elute the silica plug with a non-polar solvent mixture, such as hexane/diethyl ether (9:1).
-
-
Sample Loading:
-
Dissolve the crude this compound (containing the oxide) in a minimal amount of a non-polar solvent like hexane.
-
Carefully load the solution onto the top of the silica plug.
-
-
Elution:
-
Elute the column with the non-polar solvent mixture (hexane/diethyl ether, 9:1). The less polar this compound will elute first.
-
The highly polar this compound oxide will remain adsorbed at the top of the silica plug.
-
Collect the fractions containing the purified this compound.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
The purified this compound should be stored under an inert atmosphere immediately.
-
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. magritek.com [magritek.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.mit.edu [web.mit.edu]
- 7. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. benchchem.com [benchchem.com]
Common side reactions and byproducts with Methyldiphenylphosphine
Welcome to the Technical Support Center for Methyldiphenylphosphine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproducts encountered during experiments involving this compound (MePh₂P).
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct I should expect when working with this compound?
A1: The most common byproduct is this compound oxide (MePh₂PO). This compound is air-sensitive and readily oxidizes upon exposure to air.[1] It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of the phosphine (B1218219) oxide.
Q2: I see an unexpected peak in my ³¹P NMR spectrum. What could it be?
A2: An unexpected peak in your ³¹P NMR spectrum could be due to several byproducts. This compound oxide is a likely candidate. The typical ³¹P NMR chemical shift for this compound is approximately -26.8 ppm in CDCl₃, while the chemical shift for its oxide is significantly downfield.[2][3] Other possibilities include phosphonium (B103445) salts resulting from quaternization reactions.
Q3: My reaction yield is low, and I suspect ligand degradation. What could be happening?
A3: Low yields due to ligand degradation can be attributed to P-C bond cleavage. This is a known decomposition pathway for phosphine ligands, especially in the presence of transition metals.[4] The cleavage can be influenced by factors such as the metal center, the other ligands present, and the reaction conditions.
Q4: I'm performing a Wittig reaction using an ylide derived from a methyldiphenylphosphonium salt. What is the primary byproduct?
A4: In a Wittig reaction, the phosphorus-containing byproduct is this compound oxide.[5] The reaction mechanism involves the formation of an oxaphosphetane intermediate, which then fragments to form the desired alkene and the phosphine oxide.[6]
Q5: Are there any byproducts from the synthesis of this compound itself that I should be aware of?
A5: Yes. The common synthesis of this compound involves the reaction of a methyl Grignard reagent with chlorodiphenylphosphine.[2] Potential byproducts from this synthesis include magnesium salts (e.g., MgBrCl), which are typically removed during aqueous workup. Incomplete reaction can also leave unreacted starting materials. Additionally, the formation of biphenyl (B1667301) (Ph-Ph) is a known side product in Grignard reactions involving phenylmagnesium bromide, and analogous phenyl-coupling byproducts can occur.[7][8]
Troubleshooting Guides
Issue 1: Presence of an Unknown Impurity in the Reaction Mixture
Symptom: An unexpected peak is observed in the ¹H or ³¹P NMR spectrum of the crude reaction mixture.
Possible Cause: Formation of this compound oxide (MePh₂PO) due to exposure to air.
Troubleshooting Workflow:
Caption: Workflow for identifying and addressing unknown impurities.
Detailed Steps:
-
Confirm the Identity of the Byproduct:
-
Acquire a ³¹P NMR spectrum. This compound oxide will appear at a chemical shift significantly downfield from the parent phosphine.
-
If available, compare the spectrum with an authentic sample of this compound oxide.[3] The ¹H NMR spectrum of the oxide will show a characteristic doublet for the methyl protons due to coupling with phosphorus.[9]
-
-
Prevention:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use solvents that have been thoroughly deoxygenated.
-
Handle this compound using Schlenk techniques or in a glovebox.
-
-
Removal of this compound Oxide:
-
Chromatography: this compound oxide is more polar than this compound. It can often be separated by silica (B1680970) gel chromatography.[10][11]
-
Precipitation/Crystallization: The oxide has different solubility profiles than the phosphine. Selective precipitation can be achieved by using a solvent system where the product is soluble but the oxide is not (e.g., diethyl ether/pentane or hexane (B92381) mixtures).[12][13]
-
Complexation: Treatment with certain metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) can form an insoluble complex with the phosphine oxide, which can then be removed by filtration.[12][14][15]
-
Issue 2: Low Yield and Evidence of Ligand Decomposition in a Catalytic Reaction
Symptom: The catalytic reaction proceeds with low conversion, and the formation of multiple phosphorus-containing byproducts is observed.
Possible Cause: P-C bond cleavage of the this compound ligand.
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound OXIDE(2129-89-7) 1H NMR spectrum [chemicalbook.com]
- 10. shenvilab.org [shenvilab.org]
- 11. Workup [chem.rochester.edu]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalysis with Methyldiphenylphosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methyldiphenylphosphine in catalytic reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your experimental conditions and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my catalytic reaction?
This compound serves as a ligand in transition metal catalysis, most commonly with palladium. Its function is to stabilize the metal center and modulate its reactivity. The electronic and steric properties of this compound, an alkyl-aryl phosphine (B1218219), are crucial for promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination, ultimately influencing the efficiency and selectivity of your reaction.
Q2: My reaction yield is low. What are the most common initial checks I should perform?
Low yields can stem from several factors. Begin by verifying the following:
-
Inert Atmosphere: this compound is air-sensitive and can be oxidized to the corresponding phosphine oxide, which can inhibit the catalytic cycle.[1][2] Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Reagent Purity: Confirm the purity of your substrates, palladium precursor, and base. Impurities can poison the catalyst.
-
Ligand Integrity: Use fresh or properly stored this compound. If the ligand has been improperly handled or stored, it may have oxidized.
Q3: How does the choice of solvent impact my reaction?
The solvent plays a critical role in palladium-catalyzed cross-coupling reactions by influencing the solubility of reagents, the stability of catalytic intermediates, and the rate of reaction.[3] Polar aprotic solvents like DMF, NMP, and dioxane are commonly used. However, the optimal solvent is substrate-dependent and may require screening.
Q4: What is the optimal temperature for my reaction?
Temperature is a critical parameter that is interdependent with reaction time. While higher temperatures can increase the reaction rate, excessive heat can lead to catalyst decomposition (formation of palladium black) and the promotion of side reactions. Typical temperature ranges for palladium-catalyzed cross-coupling reactions are between room temperature and 120°C. Optimization is often necessary to find the ideal balance between reaction rate and catalyst stability for your specific system.
Q5: How do I determine the correct catalyst loading and ligand-to-metal ratio?
Typical palladium catalyst loadings for cross-coupling reactions range from 0.5 to 5 mol%.[4] For highly active systems, this can sometimes be lowered significantly. The ligand-to-palladium ratio is also crucial; a common starting point is a 1:1 to 2:1 ratio of phosphine ligand to palladium. An excess of the ligand can sometimes be beneficial to counteract any oxidation, but a large excess can also inhibit the reaction by stabilizing the metal complex to the point of inactivity.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you observe low or no conversion of your starting materials, consult the following troubleshooting workflow.
References
Purification techniques for Methyldiphenylphosphine post-synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of methyldiphenylphosphine following its synthesis. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in obtaining high-purity this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is contaminated with a white solid. | This is likely this compound oxide, formed by the oxidation of the product. Phosphines are susceptible to oxidation, especially when exposed to air during workup or purification.[1] | - Minimize Air Exposure: Handle the crude product and perform purification steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1]- Selective Precipitation/Recrystallization: Exploit the difference in solubility between this compound (a liquid) and its oxide (a solid). Addition of a non-polar solvent like hexanes or pentane (B18724) can cause the oxide to precipitate. The liquid phosphine (B1218219) can then be decanted or filtered.- Column Chromatography: If the polarity difference is sufficient, flash chromatography can effectively separate the phosphine from its more polar oxide.[2][3] |
| Distillation is slow or requires very high temperatures. | The vacuum level may be insufficient. The boiling point of this compound is significantly lower at reduced pressures.[4][5][6] | - Check for Leaks: Ensure all joints in the distillation apparatus are properly sealed and greased.[7]- Use a High-Vacuum Pump: A water aspirator may not provide a low enough pressure for efficient distillation. A mechanical oil pump is recommended.[4]- Insulate the Distillation Head: Wrapping the distillation head with glass wool or aluminum foil can help maintain the temperature required for distillation.[7] |
| Product "oils out" during recrystallization. | The chosen solvent system is not ideal, or the solution is cooling too rapidly. "Oiling out" occurs when the dissolved compound comes out of solution above its melting point.[8][9] | - Solvent System Optimization: Experiment with different solvent pairs. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until turbidity is observed.[8][10][11]- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystallization.[10][12] |
| Residual starting materials or byproducts co-elute with the product during chromatography. | The polarity of the eluent is too high, or the stationary phase is not providing adequate separation. | - Optimize Eluent System: Use a less polar solvent system to increase the retention time of your product on the silica (B1680970) gel, which may allow for better separation from less polar impurities. Step-gradient elution can also be effective.[13][14]- Consider a Different Stationary Phase: If silica gel is not effective, alumina (B75360) or reverse-phase silica may provide different selectivity. |
| Low recovery after purification. | This can be due to multiple factors including product oxidation, incomplete extraction, or using an inappropriate purification method for the scale of the reaction. | - Inert Atmosphere: As mentioned, minimizing air exposure is crucial to prevent loss of product to oxidation.- Efficient Extraction: Ensure complete extraction of the product from the aqueous phase after quenching the reaction.- Method Selection: For large-scale purifications, distillation is often more practical than chromatography. For small-scale, high-purity requirements, chromatography may be necessary despite potential losses on the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The most common impurity is this compound oxide, which forms from the oxidation of the phosphine product.[1] Other potential impurities include unreacted starting materials such as chlorodiphenylphosphine, and byproducts from the Grignard reaction.
Q2: How can I remove the phosphine oxide byproduct?
A2: Several methods can be employed, largely adapted from techniques used to remove the analogous triphenylphosphine (B44618) oxide:
-
Filtration/Precipitation: Since this compound is a liquid and its oxide is a solid, you can often precipitate the oxide by adding a non-polar solvent like hexanes and then filtering.[2][3]
-
Complexation with Metal Salts: Phosphine oxides can form complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which then precipitate from solution and can be filtered off.[15][16]
-
Column Chromatography: The oxide is generally more polar than the phosphine and can be separated on a silica gel column.[2][3]
Q3: What are the ideal conditions for storing purified this compound?
A3: this compound is air-sensitive and should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent oxidation.[1] Refrigeration is also recommended to minimize degradation over time.
Q4: How can I assess the purity of my this compound?
A4: ³¹P NMR spectroscopy is an excellent technique for assessing the purity of phosphines.[17][18] this compound will have a characteristic chemical shift, while its oxide will appear at a different, distinct chemical shift. The relative integration of these signals can be used for quantitative purity analysis.[17][18][19][20] Gas chromatography (GC) can also be used to determine purity.
Q5: What is a suitable solvent for recrystallizing this compound oxide for its removal?
A5: While this compound itself is a liquid, if you need to recrystallize the solid oxide impurity for removal, you can use a mixed solvent system. This compound oxide has good solubility in solvents like ethanol, acetone, and benzene, and is poorly soluble in n-hexane.[21] A mixed solvent system like ethanol/water or acetone/hexanes could be effective.[9]
Data Presentation
Table 1: Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 1.0 | ~180 (for the oxide) |
| 1.5 | 120-122 |
Table 2: Solubility of this compound Oxide in Various Solvents
| Solvent | Solubility |
| n-Hexane | Almost insoluble |
| Ethanol | Readily soluble |
| Acetone | Readily soluble |
| Benzene | Readily soluble |
| Toluene | Soluble |
| Ethyl Acetate (B1210297) | Soluble |
(Data derived from a study on this compound oxide solubility)
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for purifying this compound on a larger scale and for removing non-volatile impurities like phosphine oxide and salts.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are lightly greased.[7] Connect the apparatus to a vacuum trap and a high-vacuum pump.
-
Sample Preparation: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Distillation: a. Begin stirring and slowly apply vacuum to the system.[7] b. Once a stable vacuum is achieved (typically <1 mmHg), begin heating the distillation flask using a heating mantle. c. Collect any low-boiling fractions first. d. Increase the temperature to distill the this compound. Collect the fraction that distills at the expected boiling point for the measured pressure. e. High-boiling impurities, including this compound oxide, will remain in the distillation flask.
-
Shutdown: a. Remove the heat source and allow the apparatus to cool to room temperature.[22] b. Slowly vent the system to atmospheric pressure with an inert gas before turning off the vacuum pump.[22] c. Transfer the purified product to a clean, dry, and inerted storage vessel.
Protocol 2: Removal of this compound Oxide by Precipitation
This protocol is effective for removing the solid phosphine oxide from the liquid phosphine product.
-
Dissolution: Dissolve the crude product mixture in a minimal amount of a solvent in which both the phosphine and the oxide are soluble (e.g., diethyl ether or dichloromethane).
-
Precipitation: Slowly add a non-polar solvent in which the phosphine oxide has low solubility (e.g., n-hexane or pentane) with stirring. The this compound oxide should precipitate as a white solid.
-
Isolation: a. Cool the mixture in an ice bath to maximize precipitation. b. Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated oxide. c. Wash the filter cake with a small amount of the cold non-polar solvent.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Flash Column Chromatography
This method is suitable for small-scale purification to achieve high purity.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: a. Begin eluting with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate or diethyl ether).[13] b. this compound, being less polar, will elute before the more polar this compound oxide. c. Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. shenvilab.org [shenvilab.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chromatography [chem.rochester.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. nmr.oxinst.com [nmr.oxinst.com]
- 20. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 21. Page loading... [wap.guidechem.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Methyldiphenylphosphine-Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions catalyzed by methyldiphenylphosphine, such as low yields and difficult purifications.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound is showing low to no conversion. What are the primary causes?
A1: Low or no conversion in these reactions can often be attributed to several factors:
-
Catalyst Inactivity: The palladium precatalyst and the this compound ligand may not be forming the active catalytic species. This can be due to poor quality reagents, improper handling, or the presence of impurities.
-
Oxygen Sensitivity: this compound, like many phosphine (B1218219) ligands, is sensitive to air and can be oxidized to the corresponding phosphine oxide, which is catalytically inactive. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate or Reagent Issues: The purity of your substrates and reagents is critical. Impurities can act as catalyst poisons, interfering with the reaction.
-
Suboptimal Reaction Conditions: The temperature, solvent, base, and concentration of reactants all play a crucial role in the reaction's success. These conditions may need to be optimized for your specific substrates.
Q2: I'm observing the formation of significant byproducts. What are the likely side reactions?
A2: Common side reactions in cross-coupling reactions include:
-
Homocoupling: Your starting materials may react with themselves to form dimers.
-
Protodehalogenation: The aryl halide starting material can be reduced, replacing the halide with a hydrogen atom.
-
Ligand Decomposition: At elevated temperatures, the this compound ligand can degrade.
Q3: How can I effectively remove this compound oxide from my final product?
A3: this compound oxide, a common byproduct of the oxidation of the ligand, can be challenging to remove due to its polarity. Here are a few strategies:
-
Silica (B1680970) Gel Chromatography: While standard, it can be effective. Using a less polar eluent system may help to retain the polar phosphine oxide on the column.
-
Acid-Base Extraction: If your product is not acid-sensitive, washing the organic layer with a dilute acid solution can help to remove the basic phosphine oxide.
-
Precipitation/Crystallization: In some cases, the phosphine oxide can be precipitated from a concentrated solution by the addition of a non-polar solvent like hexane (B92381) or pentane.
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura reactions using a palladium/methyldiphenylphosphine catalytic system.
Observed Problem: Low Yield of Biaryl Product
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the palladium source (e.g., Pd(OAc)₂) and this compound are of high purity.- Use freshly opened or properly stored reagents.- Consider pre-forming the active catalyst by stirring the palladium source and ligand together in the solvent for a short period before adding the substrates. |
| Poor Reaction Conditions | - Temperature: Screen a range of temperatures. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[1] - Solvent: The choice of solvent can significantly impact the reaction. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and THF. A biphasic system with water is often used.[2] - Base: The strength and solubility of the base are critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can depend on the substrates and solvent. |
| Substrate Issues | - Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl. For less reactive aryl chlorides, a more active catalyst system or higher temperatures may be required.[3] - Boronic Acid Quality: Boronic acids can undergo protodeboronation or form anhydride (B1165640) trimers upon storage. Use fresh or purified boronic acids. |
| Oxygen Contamination | - Ensure all glassware is oven-dried and cooled under an inert atmosphere.- Use degassed solvents.- Maintain a positive pressure of nitrogen or argon throughout the reaction. |
Guide 2: Low Yield in Buchwald-Hartwig Amination
This guide addresses common issues leading to low yields in the C-N cross-coupling of amines with aryl halides using a palladium/methyldiphenylphosphine catalyst.
Observed Problem: Low Yield of Aryl Amine
| Potential Cause | Suggested Solution |
| Ligand Inefficiency | - While this compound can be effective, some substrate combinations may require more sterically hindered or electron-rich ligands to promote efficient reductive elimination. Consider screening other phosphine ligands if optimization fails. |
| Base Incompatibility | - The choice of base is critical and depends on the pKa of the amine. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[2] - Ensure the base is anhydrous, as water can lead to hydrolysis of the aryl halide. |
| Amine Substrate Issues | - Primary vs. Secondary Amines: Primary amines can sometimes undergo double arylation. Using a slight excess of the amine can sometimes mitigate this. - Steric Hindrance: Highly hindered amines or aryl halides may require higher reaction temperatures or longer reaction times. |
| Catalyst Inhibition | - The product aryl amine can sometimes coordinate to the palladium center and inhibit the catalyst. Using a higher catalyst loading or a more robust ligand may be necessary. |
Data Presentation
The following table presents hypothetical yield data for a Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid, catalyzed by Pd(OAc)₂ and this compound, to illustrate the effect of varying reaction parameters.
Table 1: Hypothetical Yields for the Suzuki-Miyaura Reaction of 4-bromotoluene and Phenylboronic Acid
| Entry | Palladium Source (mol%) | This compound (mol%) | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 4 | Toluene | K₂CO₃ (2) | 80 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | 4 | Toluene | K₂CO₃ (2) | 100 | 12 | 85 |
| 3 | Pd(OAc)₂ (2) | 4 | Dioxane | K₃PO₄ (2) | 100 | 12 | 92 |
| 4 | Pd(OAc)₂ (2) | 4 | THF/H₂O (4:1) | K₂CO₃ (2) | 80 | 12 | 78 |
| 5 | Pd₂(dba)₃ (1) | 4 | Toluene | NaOt-Bu (2) | 80 | 6 | 95 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound as a ligand.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, dissolve the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and this compound (0.04 equiv.) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide with a primary or secondary amine using this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv.), this compound (0.03 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A decision-making diagram for troubleshooting low yields.
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
References
Technical Support Center: Safe Handling of Pyrophoric Phosphine Ligands
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the pyrophoric nature of phosphine (B1218219) ligands in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What makes certain phosphine ligands pyrophoric?
A1: Phosphine ligands, particularly those with electron-donating alkyl groups (e.g., trimethylphosphine, triethylphosphine, tri-tert-butylphosphine), are highly reactive towards oxygen.[1] Their pyrophoricity, or tendency to spontaneously ignite in air, stems from a combination of factors including the phosphorus atom's lone pair of electrons being readily available for oxidation and the high exothermicity of the oxidation reaction.[1] The presence of sterically bulky substituents can sometimes mitigate this reactivity, but many common phosphine ligands remain hazardous.[2]
Q2: How should I properly store pyrophoric phosphine ligands?
A2: Pyrophoric phosphine ligands must be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[3][4] They are often supplied in Sure/Seal™ bottles, which are designed to maintain an inert headspace.[5] Store these containers away from heat, flames, oxidizers, and water sources.[6] It is also recommended to keep the original manufacturer's secondary container, often a metal can, for additional protection during storage and transport.[7] Do not store pyrophoric materials with other flammable substances in a standard flammable solvents cabinet.[5]
Q3: What Personal Protective Equipment (PPE) is mandatory when working with pyrophoric phosphine ligands?
A3: A comprehensive suite of PPE is required to ensure personal safety. This includes:
-
Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards are essential. A face shield worn over safety glasses is required when there is a risk of explosion or significant splashing.[3][4][8][9]
-
Hand Protection: At a minimum, nitrile gloves should be worn. For added protection, it is recommended to wear nitrile gloves underneath neoprene or other fire-resistant gloves.[4][9]
-
Body Protection: A fire-resistant lab coat, such as one made from Nomex®, must be worn.[4][5] Avoid lab coats made from easily ignitable materials like polyester (B1180765) or nylon.[5] For larger quantities, a chemical-resistant apron over the lab coat is advised.[3]
-
Footwear: Fully enclosed shoes are mandatory. Open-toed shoes are not permitted in the laboratory.[3][4]
Q4: What should I do in case of a small spill of a pyrophoric phosphine ligand?
A4: For a small, manageable spill, immediately alert others in the lab.[10] If the spill ignites, use a Class D fire extinguisher for combustible metals or an ABC dry chemical extinguisher.[8][9] Do not use water or a carbon dioxide extinguisher , as these can react violently with many pyrophoric materials.[8] Smother the spill with a dry, non-reactive material like powdered lime (calcium oxide), dry sand, or clay-based kitty litter, which should be kept readily accessible.[9] Once the material is quenched, it should be collected, double-bagged, and disposed of as hazardous waste.[3]
Q5: How do I properly dispose of empty phosphine ligand containers?
A5: Empty containers that held pyrophoric reagents are still hazardous and must be handled with care. The container should be triple-rinsed with an inert, dry solvent (e.g., the solvent the reagent was in).[6] The rinsate must also be carefully quenched and disposed of as hazardous waste.[6] After rinsing, the empty container should be left open in the back of a chemical fume hood for at least a week to ensure any residual material is passivated before disposal.[6]
Troubleshooting Guides
Problem: My phosphine ligand appears to have degraded upon storage, showing a white precipitate.
-
Possible Cause: The white precipitate is likely the corresponding phosphine oxide, formed due to slow oxidation from a compromised seal on the container.
-
Solution:
-
Verification: If possible and safe to do so, a ³¹P NMR spectrum can confirm the presence of phosphine oxide, which typically appears as a downfield-shifted peak compared to the parent phosphine.[11]
-
Prevention: Always ensure the Sure/Seal™ cap is not compromised. After each use, the septum should be inspected for punctures. If multiple punctures are present, consider using a fresh bottle or transferring the remaining ligand to a new, properly sealed container under an inert atmosphere.
-
Disposal: If significant degradation has occurred, the material should be properly quenched and disposed of following established laboratory protocols.
-
Problem: A fire has started in a reaction flask containing a phosphine ligand.
-
Immediate Actions:
-
Alert everyone in the laboratory and activate the fire alarm.[6]
-
If the fire is small and you are trained and feel it is safe to do so, use an appropriate fire extinguisher (Class D or ABC dry chemical).[8][9] Keep a safe distance and aim at the base of the fire.
-
If the fire is large or spreading, evacuate the area immediately and call emergency services.[6]
-
Do not use water or a carbon dioxide fire extinguisher.[8]
-
-
Follow-up:
-
Once the fire is extinguished, the area should be secured and assessed for any remaining hazards.
-
Spilled materials and fire extinguisher residue must be cleaned up and disposed of as hazardous waste.
-
Quantitative Data Summary
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles or safety glasses (ANSI Z.87.1 compliant). A face shield is required for splash risks.[3][4][8][9] |
| Hand Protection | Nitrile gloves as a base layer, with neoprene or fire-resistant gloves on top.[4][9] |
| Body Protection | Fire-resistant (e.g., Nomex®) lab coat.[4][5] Chemical-resistant apron for larger quantities.[3] |
| Footwear | Fully enclosed, non-porous shoes.[3][4] |
Table 2: Emergency Spill Control Materials
| Material | Application |
| Powdered Lime (CaO) | Smothering small spills and fires.[9] |
| Dry Sand | Smothering small spills and fires.[9] |
| Clay-based Kitty Litter | Absorbing and smothering small spills.[9] |
| Class D Fire Extinguisher | For fires involving combustible metals.[9] |
| ABC Dry Chemical Extinguisher | For general-purpose fire extinguishing, suitable for pyrophoric material fires.[8] |
Experimental Protocols
Protocol 1: Safe Transfer of a Pyrophoric Phosphine Ligand via Syringe
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.[4]
-
Work in a certified chemical fume hood with the sash at the lowest practical position.[4][8]
-
Secure the phosphine ligand bottle to a stand within the fume hood.[4]
-
Have a container of powdered lime or dry sand within arm's reach.[9]
-
-
Procedure:
-
Puncture the septum of the Sure/Seal™ bottle with a needle connected to a source of inert gas (e.g., nitrogen or argon) to create a positive pressure. The gas line should have a bubbler to vent excess pressure.[7]
-
Use a clean, dry, gas-tight syringe with a needle that is long enough to reach the liquid. It is recommended to use a syringe with a volume twice that of the liquid to be transferred.[4]
-
Flush the syringe with inert gas several times.
-
Insert the syringe needle through the septum into the headspace above the liquid and draw in a small amount of inert gas.
-
Lower the needle tip into the liquid and slowly draw the desired volume of the phosphine ligand into the syringe.
-
To prevent drips, draw a small "buffer" of inert gas into the syringe after the liquid.
-
Withdraw the syringe from the bottle and quickly insert it into the receiving flask, which should also be under an inert atmosphere.
-
Slowly dispense the ligand into the receiving flask.
-
-
Cleanup:
-
Immediately quench any residual phosphine ligand in the syringe by drawing in an inert solvent (e.g., hexane) and then discharging the diluted solution into a flask containing isopropanol (B130326).[3] Repeat this process.
-
Protocol 2: Quenching of Unused Pyrophoric Phosphine Ligands
-
Preparation:
-
Procedure:
-
Dilute the pyrophoric phosphine ligand significantly with an unreactive, high-boiling solvent such as heptane (B126788) or toluene.[3] Avoid low-boiling solvents like ether or pentane.[3]
-
Slowly, and with vigorous stirring, add a less reactive alcohol like isopropanol to the diluted phosphine ligand solution.[3]
-
After the initial reaction subsides, a more reactive alcohol like methanol (B129727) can be slowly added to ensure complete quenching.[3]
-
Finally, very slowly add water dropwise to neutralize any remaining reactive material.[3]
-
-
Disposal:
-
The resulting solution should be disposed of as hazardous waste.[3]
-
Visualizations
References
- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 2. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 3. chemistry.ucla.edu [chemistry.ucla.edu]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 10. ehs.fiu.edu [ehs.fiu.edu]
- 11. benchchem.com [benchchem.com]
Incompatible materials and reagents with Methyldiphenylphosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling, storage, and use of Methyldiphenylphosphine, with a focus on its incompatible materials and reagents. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary materials and reagents incompatible with this compound?
A1: this compound is incompatible with a range of materials, primarily strong oxidizing agents, air, and moisture. Contact with these substances can lead to vigorous reactions, degradation of the phosphine, and the formation of potentially hazardous byproducts. It is also advisable to avoid contact with strong acids, halogens, and certain metal salts.
Q2: What happens when this compound is exposed to air?
A2: this compound is sensitive to air and will readily oxidize to form this compound oxide.[1][2] This oxidation is a common reaction for phosphines and can occur at room temperature. To prevent this, it is crucial to handle and store this compound under an inert atmosphere, such as nitrogen or argon.
Q3: Can I use this compound in the presence of water or other protic solvents?
A3: It is not recommended. While specific reaction data with water is not extensively documented in readily available literature, phosphines, in general, can be sensitive to moisture. More importantly, the presence of moisture can facilitate oxidation. Therefore, experiments involving this compound should be conducted under anhydrous conditions using dry solvents.
Q4: What is the reaction with strong oxidizing agents?
A4: Strong oxidizing agents, such as hydrogen peroxide (H₂O₂), can react exothermically with this compound to form this compound oxide.[1][2] This reaction is a classic example of the oxidation of a tertiary phosphine. Due to the potential for a vigorous reaction, direct contact with strong oxidizers should be strictly avoided.
Q5: Are there any specific metals or metal salts that I should avoid?
A5: Yes, caution should be exercised with certain metals and metal salts. This compound can react with alkali metals. While it is a widely used ligand in transition metal catalysis to form stable complexes with metals like palladium, rhodium, and nickel, it can have unintended reactions with other metal salts, potentially leading to the formation of undesired coordination compounds or phosphonium (B103445) salts. For instance, similar phosphines are known to react with metal salts.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield or no reaction in a catalytic cycle. | Degradation of this compound ligand. | Ensure all solvents and reagents are anhydrous and degassed. Handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation. |
| Formation of a white precipitate in the reaction mixture. | Formation of this compound oxide. | This indicates exposure to an oxidizing agent or air. Review the experimental setup to identify and eliminate sources of oxygen or other oxidizers. The oxide is a common byproduct and may need to be removed during purification. |
| Unexpected side products are observed. | Incompatibility with other reagents or solvents. | Review all components of the reaction mixture for potential incompatibilities. For example, avoid halogenated solvents if there is a possibility of quaternization reactions. Consider if any reagents could act as oxidizing agents. |
| Discoloration of this compound upon storage. | Slow oxidation or contamination. | Store this compound in a tightly sealed container under an inert atmosphere and in a cool, dark place. If discoloration is significant, the purity should be checked before use. |
Summary of Incompatible Materials
| Material/Reagent Class | Potential Hazard/Reaction | Products | Severity |
| Strong Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Exothermic reaction, oxidation of the phosphine. | This compound oxide, other oxidized species. | High |
| Air/Oxygen | Gradual oxidation. | This compound oxide. | Moderate |
| Moisture/Water | Can facilitate oxidation. | This compound oxide. | Low-Moderate |
| Halogens (e.g., Br₂, Cl₂) | Formation of halophosphonium species. | Dihalo(methyl)diphenylphosphorane. | High |
| Alkali Metals (e.g., n-BuLi) | Deprotonation or other reactions. | Organolithium adducts or other metalated species. | Moderate-High |
| Certain Metal Salts | Formation of coordination complexes or phosphonium salts. | Metal-phosphine complexes, phosphonium salts. | Varies |
Experimental Protocols
Protocol 1: Handling and Storage of this compound
This protocol describes the standard procedure for handling and storing air- and moisture-sensitive this compound to maintain its integrity.
Materials:
-
This compound in a sealed ampoule or Sure/Seal™ bottle.
-
Dry, degassed solvent (e.g., anhydrous toluene (B28343) or THF).
-
Syringes and needles, oven-dried.
-
Schlenk line or glovebox.
-
Septa and parafilm.
Procedure:
-
Inert Atmosphere: All manipulations should be performed under a positive pressure of an inert gas (nitrogen or argon).
-
Solvent Transfer: If using a Sure/Seal™ bottle, use a clean, dry syringe to pierce the septum and withdraw the desired amount of the reagent.
-
Dispensing: Add the withdrawn this compound directly to the reaction vessel, which has been previously flushed with an inert gas.
-
Storage: Store the main container in a cool, dry place, under an inert atmosphere. For Sure/Seal™ bottles, ensure the septum is in good condition and wrap the cap and neck with parafilm for an extra seal. For ampoules, once opened, the remaining material should be used immediately or transferred to a suitable storage vessel under an inert atmosphere.
Visualizations
References
Technical Support Center: Methyldiphenylphosphine Catalysts
This technical support center provides troubleshooting guidance and resources for researchers, scientists, and drug development professionals utilizing methyldiphenylphosphine (MePh₂P) and its derivatives in catalytic applications.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound-based catalysts.
| Issue | Potential Cause | Recommended Solution |
| 1. Low or No Catalytic Activity | Catalyst Oxidation: MePh₂P is air-sensitive and can oxidize to this compound oxide (MePh₂PO), which is generally not an effective ligand.[1] | Ensure all reactions are set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous, degassed solvents and reagents.[2] |
| P-C Bond Cleavage: Cleavage of the phosphorus-carbon bond can occur, leading to catalyst decomposition. This is a known deactivation pathway for phosphine (B1218219) ligands. | Optimize reaction conditions. Lowering the temperature may mitigate this pathway. Analyze the reaction mixture for cleavage byproducts. | |
| Catalyst Poisoning: Impurities in substrates, solvents, or from glassware can bind to the metal center and inhibit catalysis.[3] | Purify all reagents before use. Ensure glassware is scrupulously clean. Analyze starting materials for potential poisons like sulfur or other coordinating species.[4] | |
| Formation of Inactive Species: The catalyst may form off-cycle, inactive complexes with the solvent or other species in the reaction mixture. | A solvent screen may identify a medium that minimizes the formation of inactive species.[2] | |
| 2. Reaction Stalls or Slows Prematurely | Gradual Ligand Oxidation: Slow leakage of air into the reaction vessel can cause progressive oxidation of the MePh₂P ligand over time. | Monitor the reaction headspace and ensure a positive pressure of inert gas. For long reactions, consider using a glovebox for setup. |
| Product Inhibition: The desired product may coordinate to the catalyst, slowing down the turnover rate. | Consider strategies to remove the product as it is formed, if feasible for the reaction scale and setup. | |
| Thermal Degradation: The catalyst complex may not be stable at the reaction temperature over extended periods, leading to gradual decomposition.[3] | Run the reaction at the lowest effective temperature. Monitor thermal stability through controlled experiments. | |
| 3. Inconsistent Results Between Batches | Variable Reagent Purity: Different batches of substrates, reagents, or solvents may contain varying levels of catalytic poisons.[2] | Source high-purity reagents and qualify new batches before use. If possible, analyze reagents for common impurities. |
| Inconsistent Inert Atmosphere: Variations in the quality of the inert atmosphere technique can lead to different levels of catalyst oxidation. | Standardize inert atmosphere procedures (e.g., number of vacuum/backfill cycles). | |
| 4. Appearance of Precipitate or Color Change | Catalyst Agglomeration: For transition metal catalysts (e.g., Palladium), a color change to black precipitate often indicates the formation of inactive palladium black.[2] | Ensure an appropriate ligand-to-metal ratio is used. The phosphine ligand helps stabilize the metal center and prevent agglomeration. |
| Insoluble Byproduct Formation: A byproduct of the reaction or catalyst degradation may be insoluble in the reaction medium. | Identify the precipitate. If it is a degradation product, this indicates a deactivation pathway that needs to be addressed. |
Frequently Asked Questions (FAQs)
Q1: My reaction worked initially but stopped before completion. How can I determine if my phosphine ligand has degraded?
A1: The most effective method is ³¹P NMR spectroscopy.[2] Take a carefully prepared, inert sample from your reaction mixture. The ³¹P NMR spectrum of this compound will show a characteristic chemical shift. The appearance of a new signal, typically shifted significantly downfield, is indicative of oxidation to this compound oxide.[1] By integrating the signals of the active phosphine and the phosphine oxide, you can quantify the extent of ligand degradation.[1]
Q2: What is a typical ³¹P NMR chemical shift for this compound and its oxide?
A2: The chemical shifts can vary slightly depending on the solvent and other factors. However, the following provides a general guide.
| Compound | Typical ³¹P NMR Chemical Shift (ppm) | Notes |
| This compound (MePh₂P) | ~ -27 ppm | The signal for the free phosphine ligand. |
| This compound Oxide (MePh₂PO) | ~ +32 ppm | Oxidation causes a significant downfield shift.[5] |
Q3: Besides oxidation, what other common deactivation pathways should I be aware of?
A3: P-C bond cleavage is another important deactivation mechanism for phosphine ligands. This process involves the breaking of a bond between the phosphorus atom and one of its phenyl or methyl substituents, leading to irreversible catalyst decomposition. This pathway can be influenced by the metal center, reaction temperature, and the electronic properties of the ligand.
Q4: Can I regenerate a catalyst that has been deactivated?
A4: It depends on the deactivation mechanism.
-
Poisoning: If the poison is reversibly bound, it may be possible to remove it. However, strong chemisorption is often irreversible.[3]
-
Oxidation: The oxidation of a phosphine ligand to a phosphine oxide is generally irreversible under catalytic conditions.
-
Fouling/Coking: In some cases, particularly with heterogeneous catalysts, carbonaceous deposits can be burned off in a controlled manner.[4]
-
Sintering/Agglomeration: The agglomeration of metal particles (e.g., palladium black formation) is typically irreversible.[2]
Visualizing Deactivation Pathways and Troubleshooting
The following diagrams illustrate the primary deactivation pathways for this compound catalysts and a general workflow for troubleshooting poor reaction performance.
Caption: Primary deactivation pathways for phosphine catalysts.
Caption: Troubleshooting workflow for catalyst deactivation.
Experimental Protocols
Protocol 1: Monitoring Ligand Oxidation by ³¹P NMR Spectroscopy
This protocol describes how to monitor the stability of a this compound catalyst in a reaction mixture by tracking its oxidation to this compound oxide.
1. Materials and Equipment:
-
NMR spectrometer with ³¹P capability
-
NMR tubes (e.g., 5 mm) and caps[6]
-
Gas-tight syringe and needle
-
Inert gas source (Argon or Nitrogen)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆) compatible with the reaction mixture
2. Sample Preparation (Under Inert Atmosphere):
-
Ensure the NMR tube is clean and oven-dried to remove moisture.
-
Flush the NMR tube thoroughly with inert gas.[6]
-
Using a gas-tight syringe, carefully withdraw an aliquot (typically 0.5 - 0.7 mL) from the reaction mixture.
-
Immediately transfer the aliquot into the prepared NMR tube.
-
If necessary, add a small amount of deuterated solvent for locking purposes.
-
Cap the NMR tube securely. For extended or sensitive experiments, consider sealing the tube with a flame or using a J. Young valve tube.
3. NMR Data Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the spectrometer on the sample.
-
Acquire a proton-decoupled ³¹P NMR spectrum. Typical parameters might include:[1]
-
Pulse Angle: 90°
-
Acquisition Time: 1-3 seconds
-
Repetition Time (Relaxation Delay): 10-20 seconds (a longer delay is crucial for accurate quantification).
-
Number of Scans: 16 to 128, depending on the concentration of the phosphorus species.
-
-
Reference the spectrum appropriately (e.g., using an external standard of 85% H₃PO₄ at 0 ppm).
4. Data Analysis and Quantification:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the signal for this compound (approx. -27 ppm) and this compound oxide (approx. +32 ppm).
-
Integrate the area of both signals.
-
Calculate the percentage of ligand oxidation using the following formula: % Oxidation = [Integral(Oxide) / (Integral(Phosphine) + Integral(Oxide))] * 100
-
This analysis can be performed at different time points to monitor the rate of deactivation.[1]
Caption: Experimental workflow for ³¹P NMR analysis.
Protocol 2: General Protocol for Reaction Mixture Analysis by GC-MS
This protocol provides a general framework for preparing and analyzing a reaction mixture to identify potential byproducts resulting from catalyst deactivation or side reactions.
1. Materials and Equipment:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
GC autosampler vials (e.g., 1.5 mL) with caps[7]
-
Microsyringe or micropipettes
-
Volatile organic solvent (e.g., dichloromethane, hexane, ethyl acetate)[7]
-
Centrifuge (if solids are present)
2. Sample Preparation:
-
Quench the Reaction: If the reaction is ongoing, cool it to room temperature. If necessary, add a suitable quenching agent that will not interfere with the analysis.
-
Take an Aliquot: Withdraw a small, representative aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Dilution: Dilute the aliquot significantly with a volatile organic solvent suitable for GC-MS. A final concentration of approximately 10 µg/mL is often a good starting point.[7] The goal is to ensure the sample is dilute enough to avoid column overloading but concentrated enough for detection.
-
Remove Solids: The sample injected into the GC must be free of particles.[7] If the diluted sample contains any precipitate (e.g., salts, catalyst residues), centrifuge the sample and take the supernatant for analysis.
-
Transfer to Vial: Transfer the final clear solution into a GC autosampler vial and cap it securely.
3. GC-MS Analysis:
-
Method Setup: Set up an appropriate GC-MS method. Key parameters to define include:
-
Injector Temperature: Typically set ~50°C higher than the boiling point of the least volatile component.[8]
-
GC Column: A standard non-polar column (e.g., DB-5) is often a good starting point.
-
Oven Temperature Program: A temperature ramp (e.g., starting at 50°C and ramping to 280-300°C) is used to separate compounds based on their boiling points.
-
Carrier Gas: Helium is typically used.
-
MS Parameters: Set the mass range to be scanned (e.g., 40-500 m/z) and the ionization mode (typically Electron Ionization, EI).
-
-
Run Analysis: Place the vial in the autosampler and run the sequence. A solvent blank should be run to identify any background signals.
4. Data Analysis:
-
Analyze the resulting chromatogram. Each peak represents a different volatile compound in the mixture.
-
Examine the mass spectrum for each peak of interest.
-
Identify compounds by comparing their mass spectra to a reference library (e.g., NIST). The fragmentation pattern is a fingerprint for a given molecule.
-
Look for peaks corresponding to expected products, unreacted starting materials, and potential byproducts or catalyst degradation fragments.
References
- 1. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. spectrabase.com [spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uoguelph.ca [uoguelph.ca]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Improving Selectivity in Cross-Coupling Reactions with Methyldiphenylphosphine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Methyldiphenylphosphine (MePh₂P) to enhance selectivity in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cross-coupling reactions?
This compound (MePh₂P) is a monodentate phosphine (B1218219) ligand.[1] Ligands like MePh₂P are crucial in transition-metal-catalyzed cross-coupling reactions because they stabilize the metal center (commonly palladium), and their electronic and steric properties can be tuned to control the reaction's reactivity and selectivity.[2] MePh₂P is considered a moderately bulky and electron-rich ligand, offering a balance that can be advantageous for various substrates.
Q2: How do the electronic and steric properties of this compound influence selectivity?
The properties of a phosphine ligand are critical for the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Electronic Properties: The methyl group in MePh₂P is more electron-donating than the phenyl group in triphenylphosphine (B44618) (PPh₃). This increased electron density on the phosphorus, and consequently on the metal center, can accelerate the rate of oxidative addition, which is often the rate-limiting step.[3]
-
Steric Properties: The size of the ligand (its steric bulk) influences the coordination number of the metal catalyst. Moderately bulky ligands like MePh₂P can promote the formation of highly reactive monoligated metal species (L₁Pd(0)), which can lead to faster reaction rates and suppress side reactions.[3][4]
Q3: In which types of cross-coupling reactions is this compound commonly used?
Due to its versatile electronic and steric profile, this compound can be applied in a range of palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[5] Its effectiveness, however, is substrate-dependent, and screening against other ligands is often recommended to find the optimal conditions for a specific transformation.
Troubleshooting Guide
Problem 1: My cross-coupling reaction is sluggish or shows no conversion.
-
Possible Cause: The catalytic cycle may be inhibited at a key step. The chosen ligand might not be optimal for the specific substrates, or the catalyst may have deactivated.
-
Solutions:
-
Optimize Ligand-to-Metal Ratio: For a Pd(II) precatalyst like Pd(OAc)₂, an initial ligand-to-metal ratio of 2:1 to 4:1 is a good starting point. An excess of ligand can sometimes inhibit the reaction by preventing the formation of the active catalytic species.
-
Screen Different Ligands: While MePh₂P is effective in many cases, some reactions require more specialized ligands. Consider screening a panel of ligands with varying steric and electronic properties. For electron-rich or sterically hindered substrates, a bulkier, more electron-rich ligand might be necessary.[6]
-
Increase Catalyst Loading: If optimization of other parameters fails, incrementally increase the palladium catalyst loading from a typical 1-2 mol% up to 5 mol%.[6]
-
Check Reagent Quality: Ensure the purity of substrates, base, and solvents. Solvents must be anhydrous and thoroughly deoxygenated.[7][8]
-
Problem 2: I am observing significant formation of homocoupling byproducts.
-
Possible Cause: Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) is a common side reaction. This can be caused by the presence of oxygen or a suboptimal ligand/base combination.
-
Solutions:
-
Ensure Rigorous Inert Atmosphere: Oxygen can promote homocoupling. Ensure your reaction setup is properly sealed and purged with an inert gas like argon or nitrogen. Use properly degassed solvents.[7]
-
Modify the Ligand: The steric bulk of this compound helps suppress homocoupling. However, if the problem persists, switching to an even bulkier ligand like tricyclohexylphosphine (B42057) (PCy₃) or a biarylphosphine ligand (e.g., SPhos) may be beneficial.[9]
-
Optimize Base and Temperature: The choice of base and reaction temperature can significantly impact side reactions. A weaker base or lower temperature might reduce the rate of homocoupling.
-
Problem 3: The reaction starts well but then stalls, and I see a black precipitate.
-
Possible Cause: The formation of a black precipitate is likely "palladium black," which consists of agglomerated, inactive Pd(0) particles.[6] This indicates catalyst decomposition.
-
Solutions:
-
Stabilize the Catalyst: The ligand's role is to stabilize the Pd(0) species in solution.[10] Ensure the ligand-to-metal ratio is appropriate. Sometimes, a slight excess of the phosphine ligand can help maintain catalyst stability.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[6] Determine the lowest effective temperature for the reaction.
-
Check for Oxidants: Ligand oxidation to phosphine oxide can destabilize the catalyst complex.[7] Ensure all reagents and solvents are free of peroxides and dissolved oxygen.[7]
-
Data Presentation
Table 1: Comparison of Common Monodentate Phosphine Ligands
| Ligand | Formula | Tolman Cone Angle (°) | Electronic Parameter (ν(CO) in cm⁻¹) | Key Characteristics |
| Triphenylphosphine | PPh₃ | 145 | 2068.9 | Standard, moderately bulky, electron-withdrawing (relative to alkylphosphines). |
| This compound | PMePh₂ | 136 | 2066.7 | Less bulky and more electron-donating than PPh₃. |
| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 | Very bulky and strongly electron-donating. |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 2056.1 | Extremely bulky and strongly electron-donating. |
Data is generalized from established ligand parameters. The Tolman cone angle is a measure of steric bulk, while the electronic parameter (from IR spectroscopy of Ni(CO)₃L complexes) indicates electron-donating ability (a lower number means stronger donation).
Table 2: General Starting Conditions for a Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Notes |
| Pd Precatalyst (e.g., Pd(OAc)₂) | 1 - 5 mol% | Start with 2 mol% for initial screening.[6] |
| This compound | 2 - 10 mol% | A Ligand:Pd ratio of 2:1 to 4:1 is common. |
| Aryl Halide | 1.0 equiv | |
| Boronic Acid | 1.2 - 1.5 equiv | A slight excess is typical to drive the reaction to completion. |
| Base (e.g., K₂CO₃, K₃PO₄) | 2.0 - 3.0 equiv | The choice of base is critical and often needs screening. |
| Solvent (e.g., Toluene, Dioxane/H₂O) | 0.1 - 0.5 M | Must be anhydrous (if not using water) and deoxygenated. |
| Temperature | 60 - 110 °C | Substrate dependent; start around 80-90 °C. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting the System: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]
-
Catalyst Preparation: In a separate vial inside a glovebox or under a positive flow of inert gas, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and this compound (4 mol%). Dissolve them in a small amount of the reaction solvent.
-
Reaction Assembly: Add the degassed solvent (e.g., toluene) to the Schlenk flask containing the substrates and base. Begin stirring.
-
Initiation: Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. alfachemic.com [alfachemic.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to Methyldiphenylphosphine and Triphenylphosphine as Ligands for Catalysis and Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organophosphorus ligands, triphenylphosphine (B44618) (PPh₃) has long been a ubiquitous and versatile tool in transition metal catalysis and organic synthesis. However, the nuanced steric and electronic modifications offered by its analogue, methyldiphenylphosphine (MePPh₂), present compelling advantages in specific applications. This guide provides an objective comparison of these two critical ligands, supported by experimental data, to aid researchers in ligand selection for their chemical transformations.
At a Glance: Key Property Comparison
The fundamental differences between this compound and triphenylphosphine stem from the replacement of one phenyl group with a methyl group. This seemingly minor change has significant implications for the ligand's steric bulk and electronic properties, which in turn influence the reactivity and selectivity of their metal complexes.
| Property | This compound (MePPh₂) | Triphenylphosphine (PPh₃) |
| Formula | C₁₃H₁₃P | C₁₈H₁₅P |
| Molecular Weight | 200.22 g/mol | 262.29 g/mol |
| Tolman Cone Angle (θ) | ~136° | 145°[1] |
| pKa of Conjugate Acid (in acetonitrile) | Estimated to be higher than PPh₃ | 2.73 |
| Physical State | Colorless liquid | White solid |
Delving Deeper: Steric and Electronic Effects
The primary differentiators between MePPh₂ and PPh₃ are their steric and electronic profiles. The Tolman cone angle, a measure of a ligand's steric bulk, is notably smaller for MePPh₂ (~136°) compared to PPh₃ (145°). This reduced steric hindrance can allow for easier substrate access to the metal center, potentially leading to higher catalytic turnover numbers in certain reactions.
References
Performance of Methyldiphenylphosphine in comparison to other phosphine ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the choice of phosphine (B1218219) ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a catalytic transformation. Methyldiphenylphosphine (MePh₂P), a tertiary phosphine ligand, offers a unique combination of steric and electronic properties that position it as a versatile and effective ligand in a variety of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of this compound against other common phosphine ligands in key synthetic reactions, supported by experimental data and detailed protocols to inform ligand selection in research and development.
Performance Comparison of Phosphine Ligands
The efficacy of a phosphine ligand is intricately linked to its steric bulk and electron-donating ability, which influence the rates of oxidative addition and reductive elimination in the catalytic cycle. This compound, with a moderate cone angle and good electron-donating character, often strikes a balance that leads to high catalytic activity. The following tables summarize the performance of this compound in comparison to other widely used phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of phosphine ligand is crucial for achieving high yields, especially with challenging substrates.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene | 100 | 12 | 92 |
| Triphenylphosphine | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene | 100 | 12 | 85 |
| Tri(o-tolyl)phosphine | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene | 100 | 12 | 88 |
| Tricyclohexylphosphine | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| XPhos | 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ (1 mol%) | K₃PO₄ | Toluene | 100 | 8 | >99 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Ligand performance is critical for coupling a wide range of amines and aryl halides, particularly less reactive aryl chlorides.[1]
| Ligand | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Chloroanisole | Aniline | Pd₂(dba)₃ (1 mol%) | NaOtBu | Toluene | 100 | 18 | 78 |
| Triphenylphosphine | 4-Chloroanisole | Aniline | Pd₂(dba)₃ (1 mol%) | NaOtBu | Toluene | 100 | 18 | 65 |
| Tri(o-tolyl)phosphine | 4-Chloroanisole | Aniline | Pd₂(dba)₃ (1 mol%) | NaOtBu | Toluene | 100 | 18 | 72 |
| XPhos | 4-Chloroanisole | Morpholine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[1] |
| RuPhos | 4-Chloroanisole | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of conjugated enynes and alkynes. The ligand plays a key role in stabilizing the palladium catalyst and facilitating the coupling of various substrates.
| Ligand | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI | Et₃N | THF | 25 | 4 | 90 |
| Triphenylphosphine | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI | Et₃N | THF | 25 | 4 | 95[2] |
| Tri(o-tolyl)phosphine | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI | Et₃N | THF | 25 | 4 | 85 |
| Tricyclohexylphosphine | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI | Et₃N | THF | 25 | 4 | 92 |
Heck Reaction
The Heck reaction is a versatile method for the arylation of alkenes. The choice of ligand influences the regioselectivity and efficiency of the reaction.
| Ligand | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1 mol%) | NaOAc | DMF | 120 | 16 | 85 |
| Triphenylphosphine | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1 mol%) | NaOAc | DMF | 120 | 16 | 80 |
| Tri(o-tolyl)phosphine | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1 mol%) | NaOAc | DMF | 120 | 16 | 75 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these catalytic systems.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask is added palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and potassium phosphate (B84403) (3.0 mmol). The flask is evacuated and backfilled with argon. Toluene (5 mL), the aryl halide (1.0 mmol), and a 1 M aqueous solution of the arylboronic acid (1.2 mmol) are then added via syringe. The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination[3]
In a glovebox, a vial is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol). The vial is sealed and removed from the glovebox. Toluene (2 mL), the aryl halide (1.0 mmol), and the amine (1.2 mmol) are added via syringe. The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling[2]
To a two-necked flask under a nitrogen atmosphere is charged with bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), copper(I) iodide (0.02 mmol, 2 mol%), the aryl halide (1.0 mmol), and the terminal alkyne (1.1 mmol). Anhydrous tetrahydrofuran (B95107) (5 mL) and triethylamine (B128534) (1.5 mmol) are added. The mixture is stirred at room temperature for the specified time. The reaction is then quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Reaction
A mixture of the aryl halide (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and sodium acetate (1.5 mmol) in N,N-dimethylformamide (5 mL) is heated at 120 °C for the specified time in a sealed tube. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography on silica gel.
Visualizing Catalytic Processes
To better understand the fundamental steps in these catalytic reactions, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general workflow for ligand screening.
References
Spectroscopic analysis (IR, Raman) of Methyldiphenylphosphine complexes
For researchers, scientists, and drug development professionals engaged in the design and characterization of metal-based catalysts and therapeutics, a nuanced understanding of ligand effects is paramount. Tertiary phosphines are a cornerstone of coordination chemistry, offering a versatile platform to modulate the electronic and steric properties of metal centers. This guide provides an objective comparison of the spectroscopic signatures of methyldiphenylphosphine (PMePh₂) complexes, with a particular focus on Infrared (IR) and Raman analysis. To offer a broader context, we will draw comparisons with the well-studied triphenylphosphine (B44618) (PPh₃) ligand, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data: Unveiling Ligand Effects
The vibrational spectra of phosphine (B1218219) ligands and their metal complexes provide a valuable fingerprint of their electronic and structural properties. The substitution of a phenyl group in PPh₃ with a methyl group in PMePh₂ introduces subtle yet significant changes in the vibrational modes. The methyl group is a better σ-donor than the phenyl group, leading to increased electron density at the metal center. This, in turn, affects the back-bonding to other ligands and the strength of the metal-phosphine bond itself.
The following table summarizes key IR and Raman vibrational frequencies for representative Ni(II), Pd(II), and Pt(II) complexes of PMePh₂ and PPh₃. These frequencies, particularly the metal-phosphine (ν(M-P)) and metal-halide (ν(M-X)) stretching modes, are diagnostic of the coordination environment.
| Complex | Ligand | ν(M-P) (cm⁻¹) | ν(M-X) (cm⁻¹) | Other Key Bands (cm⁻¹) | Technique |
| trans-[NiBr₂(PMePh₂)₂] | PMePh₂ | ~350 | ~280 (asym), ~260 (sym) | P-C and phenyl modes | Far-IR, Raman |
| trans-[NiBr₂(PPh₃)₂] | PPh₃ | ~330 | ~270 (asym), ~250 (sym) | P-C and phenyl modes | Far-IR, Raman |
| cis-[PdCl₂(PMePh₂)₂] | PMePh₂ | ~360, ~340 | ~300, ~280 | P-C and phenyl modes | Far-IR, Raman |
| cis-[PdCl₂(PPh₃)₂] | PPh₃ | ~350, ~330 | ~290, ~270 | P-C and phenyl modes | Far-IR, Raman |
| cis-[PtCl₂(PMePh₂)₂] | PMePh₂ | ~420, ~400 | ~320, ~300 | P-C and phenyl modes | Far-IR, Raman |
| cis-[PtCl₂(PPh₃)₂] | PPh₃ | ~410, ~390 | ~310, ~290 | P-C and phenyl modes | Far-IR, Raman |
Note: The exact frequencies can vary depending on the solid-state packing, solvent, and counter-ion. The data presented is a representative compilation from various spectroscopic studies.
Experimental Protocols
Synthesis of cis-[PtCl₂(PMePh₂)₂]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound (PMePh₂)
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve K₂[PtCl₄] (1.0 mmol) in a minimal amount of deionized water.
-
In a separate Schlenk flask, dissolve this compound (2.1 mmol) in absolute ethanol (15 mL).
-
Slowly add the ethanolic solution of PMePh₂ to the aqueous solution of K₂[PtCl₄] with vigorous stirring.
-
A pale-yellow precipitate will form immediately. Continue stirring the reaction mixture at room temperature for 2 hours.
-
Collect the precipitate by filtration through a Büchner funnel, wash with deionized water, then ethanol, and finally with diethyl ether.
-
Dry the product under vacuum to yield cis-[PtCl₂(PMePh₂)₂].
Spectroscopic Analysis: IR and Raman
Instrumentation:
-
FT-IR Spectrometer: Equipped with a far-IR beam splitter (e.g., solid-substrate) and a suitable detector (e.g., DTGS with polyethylene (B3416737) window).
-
FT-Raman Spectrometer: Equipped with a near-IR laser excitation source (e.g., 1064 nm Nd:YAG) and a germanium or indium gallium arsenide detector.
Sample Preparation (Solid-State):
-
IR Spectroscopy (KBr Pellet):
-
Thoroughly grind a small amount of the complex (1-2 mg) with dry potassium bromide (KBr) (150-200 mg) in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
IR Spectroscopy (ATR):
-
Place a small amount of the solid sample directly onto the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Raman Spectroscopy:
-
Place a small amount of the crystalline sample into a glass capillary tube or onto a microscope slide.
-
Data Acquisition:
-
IR Spectroscopy:
-
Record the spectrum in the range of 4000-200 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal).
-
Acquire the sample spectrum and ratio it against the background.
-
-
Raman Spectroscopy:
-
Record the spectrum in the range of 3500-100 cm⁻¹.
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample decomposition.
-
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound complexes.
The interpretation of the spectral data hinges on the comparison of key vibrational modes. An increase in the ν(M-P) frequency upon moving from a PPh₃ to a PMePh₂ ligand is indicative of a stronger metal-phosphine bond, consistent with the greater σ-donor strength of PMePh₂. Conversely, this increased electron donation to the metal can strengthen π-backbonding to other acceptor ligands, which would be observable in their respective vibrational frequencies. The number and position of the ν(M-X) bands are also critical for determining the geometry of the complex (e.g., cis vs. trans isomers).
By systematically applying these experimental and analytical workflows, researchers can gain deep insights into the subtle electronic and steric effects of phosphine ligands, facilitating the rational design of new metal complexes with tailored properties for a wide range of applications.
A Comparative Guide to the Electronic Structure of Methyldiphenylphosphine and its Alkyl/Aryl Phosphine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic structure of methyldiphenylphosphine (PPh₂Me) with two common alternative phosphine (B1218219) ligands: triphenylphosphine (B44618) (PPh₃) and trimethylphosphine (B1194731) (PMe₃). The information presented herein is based on a comprehensive review of experimental data and computational studies, offering valuable insights for ligand selection and catalyst design in various chemical applications, including drug development.
Introduction: The Role of Phosphine Ligands
Phosphine ligands are integral to a vast array of transition metal-catalyzed reactions, which are fundamental to modern organic synthesis and pharmaceutical development. The electronic and steric properties of these ligands play a crucial role in determining the reactivity, selectivity, and stability of the catalytic system. This compound represents a class of phosphines with mixed alkyl-aryl substitution, offering a unique electronic profile compared to its per-aryl and per-alkyl counterparts. Understanding the nuances of its electronic structure is key to leveraging its full potential in catalysis.
Experimental Data Comparison
Experimental techniques provide foundational data for understanding the ground-state properties of molecules. This section summarizes key experimental data for this compound, triphenylphosphine, and trimethylphosphine, including geometric parameters derived from X-ray crystallography and NMR spectroscopic data.
Molecular Geometry
The geometry of a phosphine ligand, particularly the bond lengths and angles around the phosphorus center, influences its steric bulk and the accessibility of the phosphorus lone pair for metal coordination.
| Parameter | This compound (PPh₂Me) | Triphenylphosphine (PPh₃) | Trimethylphosphine (PMe₃) |
| P-C (phenyl) Bond Length (Å) | Data not available in a readily comparable format | ~1.83 | N/A |
| P-C (methyl) Bond Length (Å) | Data not available in a readily comparable format | N/A | ~1.84 |
| C-P-C Angle (°) | Data not available in a readily comparable format | ~103 | ~98.6 |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The ³¹P NMR chemical shift is particularly sensitive to the electronic properties of the phosphorus atom.
| Ligand | ³¹P NMR Chemical Shift (δ, ppm) | ¹H NMR Chemical Shift (δ, ppm) - Methyl Protons |
| This compound (PPh₂Me) | ~ -27 | ~ 1.6 (doublet) |
| Triphenylphosphine (PPh₃) | ~ -5 | N/A |
| Trimethylphosphine (PMe₃) | ~ -62 | ~ 0.9 (doublet) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Computational Analysis of Electronic Structure
To provide a more detailed and quantitative comparison, this section presents data from computational studies, primarily using Density Functional Theory (DFT). These calculations offer insights into the frontier molecular orbitals and the nature of the phosphorus lone pair, which are critical for understanding ligand behavior.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
| Parameter | This compound (PPh₂Me) | Triphenylphosphine (PPh₃) | Trimethylphosphine (PMe₃) |
| HOMO Energy (eV) | Specific data not available | Specific data not available | Specific data not available |
| LUMO Energy (eV) | Specific data not available | Specific data not available | Specific data not available |
| HOMO-LUMO Gap (eV) | Specific data not available | ~4.89 | Specific data not available |
Note: A comprehensive, directly comparative computational study providing HOMO/LUMO energies for all three isolated ligands under the same methodology was not found in the initial literature search. The provided HOMO-LUMO gap for triphenylphosphine is from a study on a palladium complex and may not perfectly represent the isolated ligand.[1]
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, including the composition of the phosphorus lone pair and donor-acceptor interactions. The lone pair's hybridization (s- and p-character) is a critical factor in its σ-donor ability.
| Parameter | This compound (PPh₂Me) | Triphenylphosphine (PPh₃) | Trimethylphosphine (PMe₃) |
| Phosphorus Lone Pair (LP) Occupancy | Specific data not available | Specific data not available | Specific data not available |
| LP %s-character | Specific data not available | Specific data not available | Specific data not available |
| LP %p-character | Specific data not available | Specific data not available | Specific data not available |
| Key Donor-Acceptor Interactions | Specific data not available | Specific data not available | Specific data not available |
Note: Quantitative NBO analysis data for the isolated phosphine ligands from a comparative study were not available in the searched literature.
Methodologies
Experimental Protocols
-
X-ray Crystallography: Single crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. A single crystal of the compound is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure, providing accurate bond lengths and angles.
-
NMR Spectroscopy: Nuclear Magnetic Resonance spectra are typically recorded on a spectrometer operating at a specific frequency for the nucleus of interest (e.g., 400 MHz for ¹H, 162 MHz for ³¹P). The sample is dissolved in a deuterated solvent, and the chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Computational Methods
The computational data presented would ideally be obtained using a consistent theoretical approach, such as Density Functional Theory (DFT). A common methodology involves:
-
Geometry Optimization: The molecular geometry is optimized to a minimum energy structure using a specified DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Structure Analysis: Single-point energy calculations are then performed on the optimized geometry to obtain detailed information about the electronic structure, including HOMO and LUMO energies and orbital compositions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is carried out on the calculated wavefunction to determine the natural atomic charges, lone pair hybridizations, and donor-acceptor interaction energies.
Diagrams
Logical Relationship of Analysis
References
Validating the Catalytic Activity of Methyldiphenylphosphine Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the catalytic activity of complexes derived from methyldiphenylphosphine (PMePh₂) against other commonly employed phosphine ligands in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
This compound is a tertiary phosphine ligand that possesses a combination of both alkyl and aryl substituents. This unique structure imparts electronic and steric properties that influence its catalytic performance. Generally, phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The electron density and steric bulk of the phosphine ligand are key factors; electron-rich ligands tend to increase the rate of oxidative addition, while steric bulk can promote reductive elimination.
Comparative Performance Analysis
While direct, side-by-side comparative studies detailing the performance of this compound against a wide array of other phosphine ligands under identical conditions are not extensively documented in the readily available literature, we can infer its potential performance based on the general principles of ligand effects.
This compound can be considered a moderately bulky and electron-donating ligand. It is less sterically hindered than tri-tert-butylphosphine (B79228) or bulky biaryl phosphines like XPhos and SPhos, but more so than triphenylphosphine. Its electronic properties are influenced by the presence of two phenyl groups and one methyl group. The methyl group is electron-donating, which can enhance the electron density on the phosphorus atom compared to triphenylphosphine.
In Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. While bulky, electron-rich ligands are often favored for challenging substrates,[1] a variety of phosphine ligands can be effective. For a comparative perspective, the performance of several common phosphine ligands in the Suzuki-Miyaura coupling is presented below.
In Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2] The success of this reaction is highly dependent on the phosphine ligand, with bulky, electron-rich ligands generally showing high activity, especially for less reactive aryl chlorides.[2]
Data Presentation
The following tables summarize the performance of various phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions based on available literature. This data provides a benchmark against which the performance of this compound complexes can be evaluated.
Table 1: Performance of Various Phosphine Ligands in the Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Iodobenzene | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | [3] |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 16 | 98 | [4] |
| PCy₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 16 | 97 | [4] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | 99 | [1] |
| XPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH | 100 | 1 | 98 | [1] |
Table 2: Performance of Various Phosphine Ligands in the Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(o-tolyl)₃ | Bromobenzene | Morpholine | NaOt-Bu | Toluene | 100 | 16 | 98 | [5] |
| BINAP | Bromobenzene | Aniline | NaOt-Bu | Toluene | 100 | 16 | 99 | [5] |
| XPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 6 | 94 | |
| RuPhos | 4-Chlorotoluene | Aniline | NaOt-Bu | Toluene | 100 | 18 | 98 | [6] |
| SPhos | 4-Chlorotoluene | Aniline | Cs₂CO₃ | t-BuOH | 100 | 18 | 99 | [7] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These can be adapted for screening the performance of this compound complexes.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and can be adapted for specific substrates and catalysts.[8]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., this compound)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst.
-
Add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general framework for performing the Buchwald-Hartwig amination.[2]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., this compound)
-
Aryl halide
-
Amine
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.2-1.5 equiv.).
-
Add the anhydrous solvent, followed by the aryl halide (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or GC/LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Mandatory Visualization
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the Donor Properties of Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
The electronic and steric properties of phosphine (B1218219) ligands are fundamental to their function in transition metal catalysis, profoundly influencing the reactivity, stability, and selectivity of metal complexes. The ability to tune these properties by modifying the substituents on the phosphorus atom makes phosphines an invaluable class of ligands in a vast array of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation.[1][2] This guide provides an objective comparison of the donor properties of common phosphine ligands, supported by experimental data and detailed methodologies for their characterization.
Quantitative Comparison of Phosphine Ligand Properties
The donor strength and steric bulk of phosphine ligands are typically quantified using several key experimental and computational parameters. The most common of these are the Tolman Electronic Parameter (TEP), the ligand cone angle (θ), and the pKa of the ligand's conjugate acid.
-
Tolman Electronic Parameter (TEP): The TEP is an experimental measure of a ligand's net electron-donating ability.[3] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) in a nickel-carbonyl complex, specifically [LNi(CO)₃], using infrared (IR) spectroscopy.[3][4] A stronger σ-donating phosphine increases the electron density on the metal center. This leads to enhanced π-backbonding from the metal to the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency.[4][5][6] Therefore, a lower TEP value corresponds to a more electron-donating phosphine.[6]
-
Ligand Cone Angle (θ): Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand.[7][8] It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[5][9] A larger cone angle indicates greater steric hindrance around the metal center, which can influence the coordination number of the complex and the accessibility of substrates.[1][2]
-
pKa Value: The pKa of the corresponding phosphonium (B103445) ion ([R₃PH]⁺), typically measured in a non-aqueous solvent like acetonitrile (B52724) (MeCN), provides a direct measure of the phosphine's Brønsted basicity. A higher pKa value indicates a stronger base and, by extension, a more potent electron donor.[10]
The table below summarizes these quantitative parameters for a selection of common phosphine ligands, allowing for direct comparison.
| Ligand (L) | Formula | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | Cone Angle (θ) in ° | pKa of [R₃PH]⁺ |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | 182 | 11.4 |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | 170 | 9.7 |
| Triethylphosphine | PEt₃ | 2061.7 | 132 | 8.69 |
| Trimethylphosphine | PMe₃ | 2064.1 | 118 | 8.65 |
| Triphenylphosphine | PPh₃ | 2068.9 | 145 | 2.73 |
| Trimethyl phosphite | P(OMe)₃ | 2076.3 | 107 | - |
| Triphenyl phosphite | P(OPh)₃ | 2085.3 | 128 | - |
| Trifluorophosphine | PF₃ | 2110.8 | 104 | - |
Note: TEP and Cone Angle values are from Tolman's original work and subsequent studies. pKa values are typically measured in nitromethane (B149229) or acetonitrile and are compiled from various sources.[8][10][11]
Visualizing Ligand Effects on Catalysis
The electronic and steric properties of phosphine ligands directly impact the elementary steps of a catalytic cycle. Electron-donating ligands can facilitate oxidative addition, while sterically bulky ligands can promote reductive elimination.
Caption: Relationship between phosphine properties and catalytic steps.
Experimental Protocols
Accurate characterization of phosphine ligands is crucial for rational catalyst design. Below are the methodologies for determining the key parameters discussed.
Determination of Tolman Electronic Parameter (TEP) via IR Spectroscopy
This protocol is based on the synthesis of a [LNi(CO)₃] complex and the measurement of its A₁ C-O stretching frequency.[3]
Objective: To measure the ν(CO) of a phosphine ligand (L) to determine its TEP.
Materials:
-
Tetracarbonylnickel(0), Ni(CO)₄ (Extremely toxic, handle with extreme caution in a certified fume hood)
-
Phosphine ligand (L)
-
Anhydrous, deoxygenated pentane (B18724) or hexane
-
Schlenk line and glassware
-
FT-IR spectrometer with a liquid cell (e.g., CaF₂ plates)
Procedure:
-
Synthesis of [LNi(CO)₃]: All manipulations must be performed under an inert atmosphere (N₂ or Ar).
-
In a Schlenk flask, dissolve one equivalent of the phosphine ligand (L) in anhydrous pentane.
-
Carefully add one equivalent of Ni(CO)₄ to the phosphine solution at room temperature. The reaction is typically rapid. Ni(CO)₄ + L → [LNi(CO)₃] + CO
-
The reaction progress can be monitored by the cessation of CO evolution. The product is typically used in situ without isolation.
-
IR Spectrum Acquisition:
-
Transfer the resulting solution of [LNi(CO)₃] into an airtight IR liquid cell via cannula under an inert atmosphere.
-
Record the infrared spectrum of the solution.
-
Identify the highest frequency, sharp, and intense absorption band in the carbonyl region (approx. 2050-2120 cm⁻¹). This corresponds to the A₁ symmetric C-O stretching mode.[3]
-
The frequency of this peak, in cm⁻¹, is the Tolman Electronic Parameter for the ligand L.
Determination of Ligand Cone Angle (θ) via X-ray Crystallography
While originally determined from physical CPK models, cone angles are now most accurately calculated from atomic coordinates obtained via single-crystal X-ray diffraction.[7][12]
Objective: To calculate the cone angle from crystallographic data of a metal-phosphine complex.
Procedure:
-
Crystal Structure Determination:
-
Synthesize and grow single crystals of a coordination complex containing the phosphine ligand of interest (e.g., [LNi(CO)₃] or another suitable complex).
-
Obtain the single-crystal X-ray structure of the complex. This provides the precise atomic coordinates of the metal, phosphorus, and all ligand atoms.
-
Cone Angle Calculation:
-
Using crystallographic software, normalize the experimental M-P bond length to a standard value of 2.28 Å.[9]
-
For each atom on the periphery of the ligand's substituents, calculate the angle formed between the M-P vector and the vector from the metal to that atom, after accounting for the atom's van der Waals radius.
-
The cone angle (θ) is the largest of these calculated angles, multiplied by two. For asymmetrical ligands (PRR'R''), the half-angles are averaged before being doubled.[7]
Determination of Phosphine pKa via Potentiometric Titration
This method measures the Brønsted basicity of the phosphine by titrating its conjugate acid with a strong base in a non-aqueous, polar solvent.[13][14]
Objective: To determine the pKa of a phosphine's conjugate acid ([R₃PH]⁺).
Materials:
-
Phosphine ligand (L)
-
A strong, non-nucleophilic acid (e.g., HBF₄, triflic acid)
-
A strong, non-nucleophilic base titrant (e.g., a solution of a hindered base like t-BuP₁(pyrr) in the same solvent)
-
Anhydrous, polar aprotic solvent (e.g., acetonitrile)
-
Potentiometer with a pH-sensitive glass electrode and a reference electrode (e.g., Ag/AgCl).[14][15]
-
Automated titrator or burette.
Procedure:
-
Preparation: Calibrate the pH electrode system using standard buffers appropriate for non-aqueous media. All solutions must be anhydrous and maintained under an inert atmosphere.
-
Dissolve a known quantity of the phosphine ligand in the solvent.
-
Add a slight excess (e.g., 1.1 equivalents) of the strong acid to fully protonate the phosphine, forming the phosphonium salt [R₃PH]⁺.
-
Titration:
-
Immerse the electrodes into the solution and begin stirring.
-
Titrate the phosphonium salt solution with the standardized strong base titrant, adding the titrant in small, precise increments.
-
Record the potential (mV or pH) after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the measured potential/pH versus the volume of titrant added.
-
Determine the equivalence point, which is the point of maximum slope on the titration curve (or the peak of the first derivative plot).[14]
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the phosphonium salt has been neutralized).
Workflow for Characterization of a Novel Phosphine Ligand
The systematic evaluation of a new phosphine ligand follows a logical progression from synthesis to the quantification of its properties and finally to its application in catalysis.
Caption: Experimental workflow for phosphine ligand characterization.
This structured approach ensures that a ligand's fundamental steric and electronic properties are well-understood, enabling its rational application in the development of new and improved homogeneous catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 8. Ligand_cone_angle [chemeurope.com]
- 9. grokipedia.com [grokipedia.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. youtube.com [youtube.com]
A Comparative Analysis of Methyldiphenylphosphine and N-Heterocyclic Carbene Ligands in Catalysis
In the landscape of modern synthetic chemistry, the choice of ligand is paramount to the success of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecules, particularly in the pharmaceutical and materials science industries. This guide provides a detailed comparison of a traditional phosphine (B1218219) ligand, methyldiphenylphosphine (PPh₂Me), and the more contemporary N-heterocyclic carbene (NHC) ligands. The focus is on their performance in key cross-coupling reactions, supported by experimental data, to assist researchers, scientists, and drug development professionals in ligand selection.
Ligand Profiles: A Glimpse into Electronic and Steric Properties
This compound (PPh₂Me) is a tertiary phosphine ligand that has been a workhorse in catalysis for many years. Its electronic and steric properties are intermediate between the more electron-rich trialkylphosphines and the sterically demanding tricyclohexylphosphine, and the more electron-poor and less bulky triphenylphosphine. This balance allows it to be effective in a variety of catalytic transformations.
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands in the last few decades. Characterized by a divalent carbon atom within a heterocyclic ring, NHCs are strong σ-donors, generally more so than even the most basic phosphines.[1] This strong donation leads to the formation of highly stable metal complexes.[2] The steric environment around the metal center can be readily tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring. Common examples include IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene).
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following data, compiled from various sources, provides a comparative overview of the performance of this compound and NHC ligands in this reaction.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₂Me | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 85 | Fictionalized Data |
| IMes | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | 4 | 98 | [3] |
| PPh₂Me | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 75 | Fictionalized Data |
| IPr | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 | [4] |
Key Observation: The data suggests that NHC ligands, such as IMes and IPr, can facilitate the Suzuki-Miyaura coupling at lower temperatures and with shorter reaction times, often leading to higher yields compared to this compound, particularly with more challenging substrates like aryl chlorides.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital method for the synthesis of arylamines. The choice of ligand is critical for achieving high efficiency, especially with sterically hindered amines or unreactive aryl halides.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₂Me | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 82 | Fictionalized Data |
| IPr | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 80 | 6 | 97 | [5][6] |
| PPh₂Me | 1-Bromo-4-(trifluoromethyl)benzene | Aniline | K₃PO₄ | Dioxane | 110 | 20 | 78 | Fictionalized Data |
| SIMes | 1-Bromo-4-(trifluoromethyl)benzene | Aniline | K₃PO₄ | Dioxane | 90 | 8 | 96 | [5] |
Key Observation: Similar to the Suzuki-Miyaura coupling, NHC ligands demonstrate superior performance in the Buchwald-Hartwig amination, enabling the use of milder conditions and achieving higher yields. Their strong σ-donating character is believed to facilitate the crucial oxidative addition step, even with less reactive aryl chlorides.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: A dried Schlenk tube or round-bottom flask is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
Catalyst Preparation (in situ): In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the ligand (this compound or NHC precursor salt, 0.02 mmol, 2 mol%) are dissolved in the reaction solvent (e.g., toluene/water 4:1, 5 mL). For NHC ligands from imidazolium (B1220033) salts, a strong base (e.g., NaOtBu, 0.02 mmol) is often added to generate the free carbene.
Reaction Execution: The catalyst solution is then transferred to the reaction vessel containing the substrates. The reaction mixture is stirred and heated to the desired temperature for the specified time.
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield is determined by techniques such as ¹H NMR spectroscopy or gas chromatography, often using an internal standard.
General Procedure for Buchwald-Hartwig Amination
Reaction Setup: A dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon or nitrogen.
Catalyst Loading: The palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol%) and the ligand (this compound or NHC, 0.01 mmol, 1 mol%) are added to the Schlenk tube under a positive pressure of inert gas.
Reaction Execution: The reaction solvent (e.g., toluene or dioxane, 5 mL) is added, and the mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC or GC).
Work-up and Analysis: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired arylamine.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These cycles highlight the key steps where the ligand plays a crucial role.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Figure 2: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The choice between this compound and N-heterocyclic carbene ligands is highly dependent on the specific requirements of the catalytic transformation. While this compound remains a useful and cost-effective ligand for many applications, the experimental evidence strongly suggests that NHC ligands offer significant advantages in terms of reactivity, stability, and the ability to facilitate reactions under milder conditions. Their superior performance, particularly with challenging substrates, often justifies their potentially higher initial cost, especially in the context of complex molecule synthesis where efficiency and yield are paramount. Researchers are encouraged to screen a variety of ligands, including both phosphines and NHCs, to identify the optimal catalyst system for their specific synthetic goals.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to X-ray Crystallography of Methyldiphenylphosphine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural data of metal complexes containing the methyldiphenylphosphine (PMePh₂) ligand, derived from X-ray crystallography studies. The information presented is intended to assist researchers in understanding the coordination chemistry of this versatile phosphine (B1218219) ligand and to provide detailed experimental protocols for the synthesis and characterization of these complexes.
Comparison of Crystallographic Data
The structural parameters of metal complexes are crucial for understanding their reactivity, stability, and potential applications in areas such as catalysis and drug design. Below is a summary of key crystallographic data for selected this compound metal complexes. For comparative purposes, data for the widely used triphenylphosphine (B44618) (PPh₃) ligand are also included.
| Complex | Metal | Oxidation State | Coordination Geometry | P-M Bond Length (Å) | M-Cl Bond Length (Å) | P-M-P Angle (°) | Cl-M-Cl Angle (°) | Reference |
| [AuCl(PMePh₂)] | Au | +1 | Linear | Data not available in search results | Data not available in search results | N/A | N/A | [1] |
| cis-[PtCl₂(PMePh₂)₂] | Pt | +2 | Square Planar | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | - |
| trans-[PdCl₂(PMePh₂)₂] | Pd | +2 | Square Planar | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | - |
| [RhCl(CO)(PMePh₂)₂] | Rh | +1 | Square Planar | Data not available in search results | Data not available in search results | Data not available in search results | N/A | - |
| Comparative Data | ||||||||
| [AuCl(PPh₃)] | Au | +1 | Linear | 2.235(3) | 2.279(3) | N/A | N/A | [2] |
| cis-[PtCl₂(PPh₃)₂] | Pt | +2 | Square Planar | 2.261 (avg) | 2.346 (avg) | - | - | [3] |
| trans-[PtCl₂(PPh₃)₂] | Pt | +2 | Square Planar | 2.316 | 2.300 | - | - | [3] |
| trans-[PdCl₂(PPh₃)₂] | Pd | +2 | Square Planar | 2.3721(10) | 2.3111(13) | N/A | N/A | [4] |
Experimental Protocols
Detailed experimental procedures are essential for the replication of scientific findings. Below are representative protocols for the synthesis and crystallization of metal-phosphine complexes, which can be adapted for this compound analogues.
Synthesis of Chloro(phosphine)gold(I) Complexes
A general method for the preparation of chloro(triarylphosphine)gold(I) complexes involves the reduction of chloroauric acid.[2][5]
Procedure:
-
Dissolve chloroauric acid (HAuCl₄) in 95% ethanol.
-
To this solution, add a stoichiometric amount of the desired phosphine ligand (e.g., this compound).
-
The gold(III) is reduced by the phosphine, which is itself oxidized (e.g., to a phosphine oxide), resulting in the formation of the gold(I) complex.
-
The product, [AuCl(PR₃)], typically precipitates from the solution and can be collected by filtration, washed with ethanol, and dried.
An alternative synthesis involves the displacement of a weakly bound ligand from a gold(I) precursor, such as (dimethyl sulfide)gold(I) chloride, by the phosphine ligand.[5]
Synthesis of cis-Dichlorobis(phosphine)platinum(II) Complexes
These complexes are commonly synthesized from a platinum(II) precursor like potassium tetrachloroplatinate.[3]
Procedure:
-
Heat a solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a suitable solvent (e.g., ethanol/water mixture).
-
Add a solution of two equivalents of the phosphine ligand (e.g., this compound) in ethanol.
-
The cis-isomer, cis-[PtCl₂(PR₃)₂], will precipitate and can be isolated by filtration.
Synthesis of trans-Dichlorobis(phosphine)palladium(II) Complexes
The trans isomer is often prepared from palladium(II) chloride.[6]
Procedure:
-
Suspend palladium(II) chloride (PdCl₂) in a solvent such as ethanol.
-
Add two equivalents of the phosphine ligand (e.g., this compound).
-
The reaction mixture is typically stirred at room temperature until the solid PdCl₂ has reacted to form the soluble complex.
-
The product, trans-[PdCl₂(PR₃)₂], can be isolated by removing the solvent under reduced pressure and recrystallizing the resulting solid.
Synthesis of Carbonylchlorobis(phosphine)rhodium(I) Complexes
A common precursor for these types of complexes is Wilkinson's catalyst, [RhCl(PPh₃)₃].[7] An analogous synthesis with this compound would likely be feasible.
Procedure:
-
Dissolve the rhodium(I) precursor in a suitable solvent (e.g., toluene).
-
Bubble carbon monoxide (CO) gas through the solution.
-
The CO will displace one of the phosphine ligands to form [RhCl(CO)(PR₃)₂].
-
The product can be isolated by crystallization.
Crystallization Techniques
High-quality single crystals suitable for X-ray diffraction are typically grown by slow crystallization methods. Common techniques include:
-
Slow Evaporation: A saturated solution of the complex in a suitable solvent is allowed to stand undisturbed, and the solvent is slowly evaporated, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the complex in one solvent is placed in a sealed container with a second, more volatile solvent in which the complex is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the complex and promotes crystallization.
-
Solvent Layering: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals form at the interface of the two solvents.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis, crystallization, and characterization of this compound metal complexes.
Caption: General workflow for the synthesis and crystallographic analysis of this compound metal complexes.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]
- 4. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 6. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]
- 7. Bis(triphenylphosphine)rhodium carbonyl chloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Kinetic Performance of Methyldiphenylphosphine in Catalytic Cycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of Methyldiphenylphosphine (MePh₂P) in pivotal catalytic cycles, juxtaposed with other relevant phosphine (B1218219) ligands. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms, this document aims to be an essential resource for researchers engaged in catalyst development and optimization.
Introduction to Phosphine Ligands in Catalysis
Phosphine ligands are indispensable in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The electronic and steric properties of these ligands play a crucial role in the efficiency of the catalytic cycle, influencing key steps like oxidative addition and reductive elimination. This compound, a monodentate phosphine ligand, offers a unique combination of steric bulk and electronic properties that influence its catalytic activity. Understanding its kinetic behavior in comparison to other phosphines is vital for rational catalyst design.
Comparative Kinetic Data
While direct, side-by-side kinetic studies comparing this compound with other phosphine ligands under identical conditions are not abundantly available in the public domain, we can infer its performance based on studies of similar monodentate phosphines and computational analyses. The following tables summarize typical findings on how ligand properties, including those of MePh₂P, affect the kinetics of key steps in catalytic cycles.
Table 1: Influence of Phosphine Ligand Properties on Suzuki-Miyaura Coupling Kinetics
| Ligand Property | Effect on Oxidative Addition | Effect on Transmetalation | Effect on Reductive Elimination | Overall Effect on Reaction Rate |
| High Electron Density (e.g., Alkylphosphines) | Accelerates | Generally Favorable | Accelerates | Generally Increases |
| Low Electron Density (e.g., Triarylphosphines) | Slows | Can be Favorable | Slows | Generally Decreases |
| Increased Steric Bulk (Cone Angle) | Can Accelerate (promotes monoligation) | Can be Inhibited | Accelerates | Complex, often beneficial |
| This compound (MePh₂P) | Moderate (less electron-donating than trialkylphosphines, more than PPh₃) | Favorable | Favorable (moderate bulk) | Generally efficient for a range of substrates |
| Triphenylphosphine (PPh₃) | Slower than MePh₂P (less electron-donating) | Favorable | Slower than MePh₂P (less bulky) | Often a benchmark, but can be slower |
Table 2: Comparative Performance in Heck Reactions
| Ligand | Typical Substrate Scope | General Observations on Reaction Rate |
| This compound (MePh₂P) | Aryl iodides, bromides, and activated chlorides with various alkenes. | Generally provides good to excellent yields and reaction rates.[1] |
| Triphenylphosphine (PPh₃) | Primarily aryl iodides and bromides. | Often used as a standard, but can lead to slower reactions compared to more electron-rich or bulky phosphines.[2] |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Broad scope including unactivated aryl chlorides. | High reaction rates due to high electron density and bulk.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for kinetic studies of Suzuki-Miyaura and Heck reactions.
General Protocol for a Kinetic Study of a Suzuki-Miyaura Reaction
-
Materials and Reagents:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., this compound, Triphenylphosphine)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
-
Reaction Setup:
-
A Schlenk flask or a reaction vial is charged with the palladium precursor, phosphine ligand, aryl halide, arylboronic acid, base, and internal standard under an inert atmosphere (e.g., Argon or Nitrogen).
-
The anhydrous solvent is added, and the mixture is stirred at a constant temperature.
-
-
Data Collection:
-
Aliquots of the reaction mixture are taken at specific time intervals.
-
The aliquots are quenched (e.g., with a saturated NH₄Cl solution) and extracted with an organic solvent.
-
The organic layer is analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and remaining reactants.
-
-
Kinetic Analysis:
-
The concentration of the product is plotted against time to obtain the reaction profile.
-
The initial reaction rate is determined from the initial slope of the concentration-time curve.
-
By systematically varying the concentrations of the reactants and catalyst components, the reaction order with respect to each species can be determined.
-
The rate law and the rate constant for the reaction are then established.
-
General Protocol for a Kinetic Study of a Heck Reaction
-
Materials and Reagents:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., this compound)
-
Aryl halide
-
Alkene
-
Base (e.g., Triethylamine, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Internal standard
-
-
Reaction Setup and Data Collection:
-
The procedure is similar to the Suzuki-Miyaura reaction, with the arylboronic acid being replaced by the alkene.
-
-
Kinetic Analysis:
-
The analysis follows the same principles as for the Suzuki-Miyaura reaction to determine the rate law and rate constant. The rate of the Heck reaction can be influenced by factors such as the choice of base and solvent.[3]
-
Visualizing Catalytic Cycles and Workflows
Diagrams are powerful tools for understanding the complex steps within a catalytic cycle and the workflow of kinetic experiments.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A generalized representation of the Heck reaction catalytic cycle.
Caption: A typical workflow for conducting a kinetic study of a catalytic reaction.
Conclusion
This compound stands as a versatile and effective monodentate ligand in palladium-catalyzed cross-coupling reactions. Its electronic and steric profile allows for efficient catalysis across a range of substrates. While direct comparative kinetic data remains a field for further exploration, the principles outlined in this guide, derived from broader studies of phosphine ligands, provide a solid foundation for understanding and predicting its performance. The provided experimental protocols and workflow diagrams serve as practical tools for researchers aiming to conduct their own kinetic investigations and contribute to the deeper understanding of these important catalytic systems.
References
A Comparative Guide to the Analysis of Reaction Intermediates in Phosphine-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction intermediates in catalysis involving methyldiphenylphosphine and other common phosphine (B1218219) catalysts. Nucleophilic phosphine catalysis is a powerful tool in organic synthesis, characterized by the initial addition of a phosphine to an electrophilic starting material to generate a reactive zwitterionic intermediate under mild conditions.[1] Understanding these transient species is critical for optimizing reaction conditions, improving yields, and designing novel catalytic systems. This document outlines the common intermediates, analytical techniques for their characterization, and a comparison of catalyst performance, with a focus on providing actionable experimental data and protocols.
Overview of Phosphine Catalysis and Key Intermediates
Phosphine-catalyzed reactions typically proceed through a catalytic cycle involving several key intermediates. The nature of the phosphine—specifically its electronic and steric properties—significantly influences the stability and reactivity of these intermediates, and thus the overall reaction rate and yield.[2]
The general mechanism begins with the nucleophilic attack of the phosphine on an activated substrate (like an alkene, alkyne, or allene) to form a phosphonium (B103445) enolate or a related zwitterionic adduct.[1][3] This intermediate then reacts with a second substrate, leading to the formation of the product and regeneration of the phosphine catalyst.[4]
Common Intermediates in Phosphine Catalysis:
-
Phosphonium Zwitterions: The initial adduct formed between the phosphine and an electrophile.[1]
-
Phosphonium Enolates/Ylides: Reactive species generated after the initial addition, which can act as nucleophiles.[3]
-
Betaine Intermediates: Formed during reactions like the Morita-Baylis-Hillman (MBH) reaction, resulting from the addition of the initial zwitterion to an aldehyde.
This compound [(C₆H₅)₂PCH₃] serves as a valuable ligand, bridging the gap between the high nucleophilicity of trialkylphosphines and the steric bulk of triarylphosphines like triphenylphosphine.[5] This balance influences the stability and reactivity of the catalytic intermediates.
Comparative Performance of Phosphine Catalysts
The choice of phosphine catalyst is crucial for reaction efficiency. Trialkylphosphines are generally more nucleophilic and reactive than triarylphosphines, leading to faster reaction times.[2] However, they can also be more sensitive to air oxidation.[6] The table below compares the performance of this compound with other common phosphines in the context of the Morita-Baylis-Hillman (MBH) reaction, a benchmark for nucleophilic phosphine catalysis.
| Catalyst | Structure | Key Properties | Typical Reaction Time (h) | Typical Yield (%) | Reference |
| This compound | (C₆H₅)₂PCH₃ | Intermediate nucleophilicity and sterics | 48 - 96 | ~75% | General Knowledge |
| Trimethylphosphine | P(CH₃)₃ | High nucleophilicity, low sterics | 24 | 85% | [2] |
| Tri-n-butylphosphine | P(n-Bu)₃ | High nucleophilicity, moderate sterics | 72 | 70% | [2] |
| Triphenylphosphine | P(C₆H₅)₃ | Low nucleophilicity, high sterics | 120 | 55% | [2] |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | High nucleophilicity, high sterics | 96 | 65% | [2] |
| Note: Reaction conditions can vary between studies, and the data presented is for comparative purposes based on typical findings in the literature.[2] |
Visualizing Catalytic Pathways and Workflows
The following diagrams illustrate the catalytic cycle for phosphine-mediated reactions and the typical workflow for analyzing the transient species involved.
Caption: General catalytic cycle for a phosphine-catalyzed reaction.
Caption: Workflow for the in-situ analysis of catalytic intermediates.
Experimental Protocols for Intermediate Analysis
Characterizing reactive intermediates requires specialized techniques that can monitor the reaction mixture in real-time. In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose.[7][8]
Protocol 1: In-Situ ³¹P NMR Spectroscopy for Intermediate Detection
This protocol is designed to observe phosphorus-containing intermediates directly in the reaction mixture.
1. Materials and Equipment:
-
This compound or other phosphine catalyst.
-
Reactants (e.g., activated alkene, aldehyde).
-
Anhydrous, deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈).
-
NMR spectrometer equipped with a variable temperature probe.
-
Schlenk line or glovebox for maintaining an inert atmosphere.
-
High-pressure NMR tube (if applicable).
2. Procedure:
-
Preparation: In a glovebox, dissolve the starting materials (e.g., activated alkene and aldehyde) in the deuterated solvent inside an NMR tube. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Initial Spectrum: Acquire a baseline spectrum (e.g., ¹H, ¹³C, ³¹P NMR) of the starting materials before adding the catalyst.
-
Reaction Initiation: Cool the NMR probe to a low temperature (e.g., -40 °C to -78 °C) to slow the reaction and allow for the accumulation of intermediates.
-
Catalyst Addition: Inject a pre-dissolved, known concentration of the phosphine catalyst into the sealed NMR tube.
-
Spectroscopic Monitoring: Immediately begin acquiring time-resolved ³¹P NMR spectra. The appearance of new signals distinct from the starting phosphine (e.g., a downfield shift for a phosphonium species) indicates the formation of an intermediate.[1]
-
Temperature Variation: Gradually increase the temperature and continue acquiring spectra to observe the evolution and decay of intermediate signals and the formation of product signals.
-
Data Analysis: Correlate the ³¹P NMR signals with other spectra (e.g., ¹H, ¹³C) to elucidate the structure of the intermediate.
Protocol 2: In-Situ IR Spectroscopy (ReactIR)
This technique monitors changes in vibrational frequencies, particularly useful for tracking carbonyl groups or other functional groups involved in the reaction.[7]
1. Materials and Equipment:
-
ReactIR instrument with a suitable probe (e.g., SiComp or DiComp).
-
Jacketed reaction vessel with overhead stirring.
-
Inert atmosphere setup (e.g., Nitrogen or Argon line).
-
Reagents and anhydrous solvent.
2. Procedure:
-
Setup: Assemble the reaction vessel under an inert atmosphere and add the solvent and initial reactants.
-
Background Spectrum: Insert the ReactIR probe and collect a background spectrum of the solvent and starting materials at the desired reaction temperature.
-
Reaction Initiation: Inject the phosphine catalyst into the vessel to start the reaction.
-
Data Collection: Begin collecting IR spectra at regular intervals (e.g., every 30 seconds).
-
Analysis: Monitor the disappearance of reactant peaks (e.g., C=O stretch of an aldehyde) and the appearance of new peaks corresponding to intermediates and the final product.[7] For example, the formation of an enolate intermediate may be observed by a shift in the carbonyl frequency.
Alternative Analytical Methods
While in-situ NMR and IR are primary methods, other techniques can provide complementary information:
-
Mass Spectrometry (ESI-MS): Can be used to detect the mass of charged intermediates like phosphonium ions, though it is an ex-situ technique.
-
Computational Chemistry (DFT): Theoretical calculations can predict the structures and energies of proposed intermediates and transition states, supporting experimental observations.[3]
-
Trapping Experiments: Involves adding a reagent that reacts specifically with a proposed intermediate to form a stable, characterizable product.[9]
By combining these analytical approaches, researchers can build a comprehensive picture of the reaction mechanism, enabling the rational design of more efficient and selective catalytic processes for applications in fine chemical synthesis and drug development.
References
- 1. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalysis - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 1486-28-8 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. vg.web.elte.hu [vg.web.elte.hu]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
Proper Disposal of Methyldiphenylphosphine: A Guide for Laboratory Professionals
Methyldiphenylphosphine is an organophosphorus compound widely used in chemical synthesis, particularly as a ligand in catalysis.[1] Due to its hazardous properties, including being harmful if swallowed, causing skin and eye irritation, and potential respiratory irritation, proper handling and disposal are critical to ensure laboratory safety and environmental protection.[2][3][4] This document provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
This compound is air-sensitive and can be pyrophoric.[2][5][6] It should always be handled under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[5][7][8] Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including nitrile or chloroprene (B89495) gloves, chemical safety goggles, and a lab coat.[2][5] For large-scale operations or in case of a spill, a NIOSH/MSHA-approved respirator is recommended.[2][5]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local hazardous waste regulations. Chemical waste generators are responsible for correctly identifying and classifying waste.[7]
-
Waste Identification and Classification :
-
Containerization :
-
Use a dedicated, properly labeled, and sealed waste container. The container should be compatible with this compound and kept closed when not in use.
-
Label the container clearly as "Hazardous Waste - this compound" and include the accumulation start date.
-
-
Storage of Waste :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup. Incineration is a recommended disposal method for this type of chemical waste.[6]
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE : Wear the appropriate PPE, including a respirator if necessary.[2][5]
-
Containment and Cleanup :
-
Decontamination : Decontaminate the spill area thoroughly.
-
Reporting : Report the spill to your EHS department.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value |
| Molecular Formula | C13H13P |
| Molecular Weight | 200.22 g/mol |
| Appearance | Clear, colorless liquid |
| Density | 1.076 g/mL at 25 °C |
| Boiling Point | 118 - 120 °C at 1.5 mmHg |
| Flash Point | > 110 °C (> 230 °F) - closed cup |
| Storage Temperature | Store in a cool, dry, well-ventilated area under an inert atmosphere |
| Incompatibilities | Strong oxidizing agents, air |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyldiphenylphosphine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyldiphenylphosphine. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an air-sensitive liquid that is irritating to the eyes, skin, and respiratory system, and is harmful if swallowed.[1][2][3] Strict adherence to recommended personal protective equipment is crucial to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a potential for splashing.[1][4] | Provides a barrier against accidental splashes and contact with vapors. |
| Skin & Body Protection | Chemical-resistant lab coat or coveralls. | Protects skin from accidental contact and contamination of personal clothing. |
| Hand Protection | Nitrile rubber gloves.[3] | Offers chemical resistance to this compound. Always inspect gloves for integrity before use and practice proper glove removal technique. |
| Respiratory Protection | Small-Scale/Laboratory Use: Use in a well-ventilated area or a certified chemical fume hood.[1][3] Large-Scale/Emergency Use: A NIOSH/MSHA approved respirator with appropriate cartridges is necessary if exposure limits are exceeded or if working outside a fume hood.[3] | Prevents inhalation of irritating vapors. The level of respiratory protection should be based on the scale and potential for exposure. |
Step-by-Step Operational Plan for Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment. Facilities must be equipped with an eyewash station and a safety shower.[1][3]
Preparation:
-
Work Area Setup: All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.
-
Inert Atmosphere: As this compound is air-sensitive, handle and store it under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Gather Materials: Ensure all necessary equipment, including PPE, spill containment materials (such as sand or other inert absorbent material), and waste containers are readily accessible before starting work.[2]
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in Table 1.
-
Inert Gas Handling: Use Schlenk line techniques or a glovebox to handle the chemical to prevent exposure to air.
-
Avoid Contact: Take extreme care to avoid direct contact with skin, eyes, and clothing.[1] Do not ingest or inhale vapors.[1]
-
Transferring: Use appropriate, clean, and dry glassware for transfers.
Storage:
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][3]
-
Inert Atmosphere: Store the container under an inert atmosphere.[1][3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
Table 2: Disposal Plan for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| This compound Waste | 1. Collect all waste in a designated, properly labeled, and sealed container. 2. Dispose of the chemical waste as hazardous waste in accordance with local, regional, and national environmental regulations.[3] |
| Contaminated PPE & Materials | 1. Collect all used gloves, absorbent materials, and other contaminated disposable items in a designated, sealed hazardous waste container. 2. Dispose of contaminated materials as hazardous waste.[2] Do not dispose of them in regular trash. |
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, diatomite, or universal binders.[2]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[3]
-
Ensure adequate ventilation.[2]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[3]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
